2,3,4-Trifluoro-6-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trifluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILENVKAVEFKZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379682 | |
| Record name | 2,3,4-Trifluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148416-38-0 | |
| Record name | 2,3,4-Trifluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluoro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4-Trifluoro-6-nitroaniline (CAS: 148416-38-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trifluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring three fluorine atoms and a nitro group on an aniline core, imparts specific electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, safety information, and its application in chemical synthesis. Due to the limited publicly available data on its biological activity, this document also discusses the general biological implications of nitroaromatic compounds to provide a contextual framework for potential research and development.
Chemical and Physical Properties
This compound is a light yellow to orange crystalline powder. The trifluorinated aromatic ring and the presence of both an amino and a nitro group contribute to its distinct chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 148416-38-0 | [1][2] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Appearance | Light yellow to yellow to orange powder to crystal | [1] |
| Melting Point | 58 - 62 °C | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
| InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N | [2] |
| SMILES | Nc1c(F)c(F)c(F)cc1--INVALID-LINK--=O | [2] |
Spectroscopic Data
Table 2: Summary of Available Spectroscopic Data
| Technique | Availability | Reference |
| ¹⁵N NMR | Data available, spectrum not publicly accessible | Magn. Res. Chem., 47, 764 (2009)[3] |
| FTIR | Data available, spectrum not publicly accessible | [3] |
| Mass Spectrometry (GC-MS) | Data available, spectrum not publicly accessible | [3] |
Applications in Synthesis
This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of the amino and nitro groups, as well as the influence of the fluorine atoms on the aromatic ring.
One documented application is its use as a precursor in the synthesis of 3,4,5-Trifluoronitrobenzene.
Experimental Protocol: Synthesis of 3,4,5-Trifluoronitrobenzene from this compound
This protocol is adapted from a patented procedure.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyl nitrite
-
N,N-Dimethylformamide (DMF)
-
20% Aqueous hydrochloric acid solution
Procedure:
-
A solution of tert-butyl nitrite in DMF is slowly added to a stirred solution of DMF containing this compound.
-
The reaction is carried out at a temperature of 45-75 °C for 3 hours under an argon atmosphere.
-
After maintaining the temperature and stirring for an additional hour, the reaction mixture is treated with a 20% aqueous hydrochloric acid solution.
-
The resulting solution is cooled, and steam distillation is performed to yield 3,4,5-Trifluoronitrobenzene as a yellow liquid.
Caption: Experimental workflow for the synthesis of 3,4,5-Trifluoronitrobenzene.
Potential Biological Activity and Signaling Pathways: A General Perspective
Specific biological data for this compound is not available in the public literature. However, the presence of the nitroaromatic moiety suggests potential for biological activity, as many compounds in this class are known to have diverse pharmacological effects.
Nitroaromatic compounds can undergo enzymatic reduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to a range of biological effects. This mechanism is the basis for the activity of several antimicrobial and anticancer drugs.
Caption: Generalized signaling pathway for the bioactivation of nitroaromatic compounds.
It is crucial to note that the specific biological effects and toxicity of this compound would need to be determined through dedicated experimental studies. The trifluoro-substitution pattern will significantly influence its metabolic fate and interaction with biological targets compared to non-fluorinated nitroanilines.
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Personal Protective Equipment (PPE):
-
Dust mask type N95 (US)
-
Eyeshields
-
Gloves
Conclusion
This compound is a valuable synthetic intermediate with potential for use in the development of new pharmaceuticals, agrochemicals, and materials. While detailed biological data is currently lacking, its chemical structure suggests that it warrants further investigation. This guide summarizes the available technical information to aid researchers in their evaluation and use of this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety measures in place.
References
"2,3,4-Trifluoro-6-nitroaniline" molecular structure and weight
An In-depth Technical Guide to 2,3,4-Trifluoro-6-nitroaniline
This technical guide provides a comprehensive overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. The document details its molecular structure, physicochemical properties, applications, and a logical workflow of its utilization in various research and industrial sectors.
Molecular Structure and Properties
This compound is an aniline derivative characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring.[1] This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.[2][3] The carbon-fluorine bond, being the strongest single bond in organic chemistry, provides exceptional stability, while the nitro and amino groups offer versatile reaction sites.[4]
The molecular structure is defined by the systematic placement of functional groups on the aniline core. The amino (-NH₂) group is at position 1, the nitro (-NO₂) group is at position 6, and the fluorine (-F) atoms are at positions 2, 3, and 4.
Physicochemical and Identification Data
The key properties and identifiers for this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃F₃N₂O₂ | [2][5] |
| Molecular Weight | 192.10 g/mol | [1][6] |
| CAS Number | 148416-38-0 | [1][2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2][7] |
| Melting Point | 58 - 62 °C | [2][3] |
| Purity | ≥98% (GC) | [2][3] |
| MDL Number | MFCD00174089 | [1][2] |
| PubChem CID | 2775763 | [2][8] |
| SMILES String | Nc1c(F)c(F)c(F)cc1--INVALID-LINK--=O | [1] |
| InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N | [1] |
Applications and Research Significance
This compound is a key building block in the synthesis of complex organic molecules. Its unique combination of functional groups makes it a preferred intermediate in several high-value chemical industries.
-
Pharmaceutical Development : The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2][3] The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates.[4]
-
Agrochemicals : It is utilized in the formulation of modern agrochemicals, including herbicides and fungicides, contributing to more effective crop protection solutions.[2][3]
-
Advanced Materials : The stability and unique electronic properties conferred by the trifluoro-nitro substitution pattern make it suitable for creating high-performance polymers and specialty chemicals.[2][4]
-
Organic Synthesis : As a versatile chemical intermediate, it allows for diverse chemical transformations, enabling chemists to explore novel synthetic pathways for new materials and compounds.[2]
The logical workflow for the application of this compound is illustrated in the diagram below.
Caption: Logical workflow of this compound applications.
Experimental Protocols
While specific, detailed experimental protocols for proprietary industrial processes are not publicly available, a general synthetic approach can be inferred from related chemical literature. The synthesis of substituted nitroanilines often involves two key steps: fluorination of an aromatic precursor followed by selective nitration and/or amination.
A representative, though not identical, procedure for the synthesis of a related compound, 2,3-dichloro-6-nitroaniline, from 2,3,4-trichloronitrobenzene is described in patent CN111646907A.[9] This process involves reacting the starting material with ammonia water in a high-pressure kettle, using a sulfur-containing compound as a catalyst.[9]
Illustrative Laboratory Synthesis (Hypothetical)
-
Reaction Setup : A high-pressure autoclave is charged with the fluorinated precursor, a solvent (e.g., water), a catalyst, and an aminating agent (e.g., aqueous ammonia).
-
Reaction Conditions : The vessel is sealed and heated to a specific temperature (e.g., 60-100 °C) under pressure (e.g., 0.2-0.5 MPa) for several hours.[9] The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification : Upon completion, the reactor is cooled to room temperature. The solid product is collected by filtration, washed with water to remove inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product with high purity.
The experimental workflow for a typical synthesis and analysis process is outlined in the diagram below.
Caption: General workflow for chemical synthesis and product analysis.
Safety and Handling
This compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1][8] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1] It should be stored in a cool, dry place, with recommended storage temperatures between 2 - 8 °C.[2][3]
References
- 1. 2,3,4-三氟-6-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 148416-38-0 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 148416-38-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. cenmed.com [cenmed.com]
- 9. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
Spectroscopic Profile of 2,3,4-Trifluoro-6-nitroaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 2,3,4-trifluoro-6-nitroaniline (CAS No. 148416-38-0). Aimed at researchers, scientists, and professionals in drug development, this document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This information is crucial for the structural elucidation, identification, and quality control of this important synthetic building block.
Chemical and Physical Properties
This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 148416-38-0 | [2] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Melting Point | 59-61 °C | [2] |
| Appearance | Light yellow to orange powder/crystal | [1][3] |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The primary source for the NMR data is the publication "Multinuclear magnetic resonance studies of fluoronitroanilines" by Gierczyk, B., et al. in Magnetic Resonance in Chemistry (2009, 47(9), 764-70).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Table 1: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Multiplicity | Assignment |
| ¹H | 7.61 | - | s (br) | NH₂ |
| 7.02 | t, J(H,F) = 9.3 | t | H-5 | |
| ¹³C | 148.1 | d, J(C,F) = 245.2 | d | C-3 |
| 142.9 | d, J(C,F) = 241.3 | d | C-4 | |
| 137.9 | d, J(C,F) = 248.1 | d | C-2 | |
| 129.1 | - | s | C-6 | |
| 126.8 | d, J(C,F) = 11.2 | d | C-1 | |
| 110.1 | t, J(C,F) = 19.1 | t | C-5 | |
| ¹⁵N | -11.2 | - | - | NO₂ |
| -315.4 | - | - | NH₂ | |
| ¹⁹F | -138.9 | - | - | F-3 |
| -149.1 | - | - | F-4 | |
| -160.2 | - | - | F-2 |
Note: The assignments are based on the data presented in the referenced literature. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br' denotes a broad signal.
Infrared (IR) Spectroscopy
While specific IR data for this compound was not found in the primary literature search, characteristic absorption bands can be predicted based on its functional groups.
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H (Amine) | Stretching |
| 1640-1600 | N-H (Amine) | Bending |
| 1550-1490 | N-O (Nitro) | Asymmetric Stretching |
| 1360-1290 | N-O (Nitro) | Symmetric Stretching |
| 1300-1000 | C-F (Aryl Fluoride) | Stretching |
| 1600-1450 | C=C (Aromatic Ring) | Stretching |
Mass Spectrometry (MS)
A SpectraBase entry indicates the availability of a GC-MS spectrum for this compound, though the full spectrum requires registration to view. The expected molecular ion peak [M]⁺ would be at m/z 192, corresponding to the molecular weight of the compound.
Experimental Protocols
The following experimental methodologies are based on the procedures described by Gierczyk et al. (2009).
NMR Spectroscopy
-
Instrumentation: NMR spectra were recorded on a Varian Gemini 300 or a Bruker Avance 500 spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.
-
Referencing:
-
¹H and ¹³C chemical shifts were referenced to the residual solvent signal.
-
¹⁵N chemical shifts were referenced to neat nitromethane as an external standard.
-
¹⁹F chemical shifts were referenced to CCl₃F as an external standard.
-
-
Data Acquisition: Standard pulse sequences were used to acquire 1D spectra for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei.
Logical Relationships in Spectroscopic Analysis
The workflow for the spectroscopic analysis of this compound involves the integration of data from multiple techniques to confirm the chemical structure.
Caption: Workflow of Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluoro-6-nitroaniline from a Tetrafluoronitrobenzene Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,3,4-Trifluoro-6-nitroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of both trifluoro and nitro functional groups imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1] This document outlines the probable synthetic pathway, a comprehensive experimental protocol, and relevant quantitative data.
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution
The synthesis of this compound from a suitable polyfluorinated nitroaromatic precursor is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2] In this pathway, an amino group displaces a fluorine atom on the aromatic ring. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, which activates the ring towards nucleophilic attack.[2][3]
The most logical precursor for the synthesis of this compound (where the amino group is at position 1) is 1,2,3,4-tetrafluoro-6-nitrobenzene . In this molecule, the nitro group at the C-6 position strongly activates the ortho (C-1) and para (C-3) positions for nucleophilic attack. The reaction with an ammonia source, such as aqueous or liquid ammonia, would lead to the substitution of the fluorine atom at the C-1 position to yield the desired product.
Detailed Experimental Protocol
The following protocol is a representative procedure for the amination of a polyfluoronitrobenzene, adapted from analogous syntheses of fluoroanilines.[4]
Reaction: 1,2,3,4-Tetrafluoro-6-nitrobenzene reacts with ammonia to yield this compound.
Materials and Equipment:
-
1,2,3,4-Tetrafluoro-6-nitrobenzene
-
Aqueous ammonia (28-30%) or liquid ammonia
-
Solvent (e.g., ethanol, DMSO, or DMF)
-
High-pressure autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge 1,2,3,4-tetrafluoro-6-nitrobenzene and the chosen solvent (e.g., ethanol).
-
Addition of Ammonia: Cool the autoclave and add an excess of aqueous ammonia (or condensed liquid ammonia).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 80-150°C. The reaction is typically run for several hours (e.g., 4-12 hours) under autogenous pressure. Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation of Crude Product: Transfer the reaction mixture to a separatory funnel. If a solvent like ethanol was used, it may be necessary to add water and a water-immiscible organic solvent (e.g., ethyl acetate) to perform an extraction. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[5]
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure autoclave requires appropriate training and safety measures.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data
The following table summarizes the key physicochemical properties of the target compound, this compound.
| Property | Value | Reference(s) |
| CAS Number | 148416-38-0 | [5] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |
| Molecular Weight | 192.10 g/mol | |
| Appearance | Light yellow to orange powder or crystals | [5] |
| Melting Point | 59-61 °C | |
| Purity | ≥ 98% (GC) | [5] |
| InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N | |
| SMILES String | Nc1c(F)c(F)c(F)cc1--INVALID-LINK--=O |
Visualization of the Synthesis Pathway
The following diagrams illustrate the chemical structures and the proposed reaction pathway for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Guide: Solubility of 2,3,4-Trifluoro-6-nitroaniline in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the experimental determination of the solubility of 2,3,4-Trifluoro-6-nitroaniline. Due to the lack of publicly available quantitative solubility data for this specific compound, this document focuses on a detailed experimental protocol to enable researchers to generate reliable and reproducible solubility data in their laboratories.
Introduction to this compound
This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring both electron-withdrawing fluorine atoms and a nitro group, alongside an amino group, suggests it possesses unique electronic properties and reactivity. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and process optimization.
Compound Properties:
-
Molecular Formula: C₆H₃F₃N₂O₂
-
Molecular Weight: 192.10 g/mol
-
Appearance: Light yellow to orange crystalline powder
-
Melting Point: 58-62 °C
Importance of Solubility Data
Solubility is a fundamental physicochemical property that dictates the suitability of a solvent for a particular process. For this compound, solubility data is essential for:
-
Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants to a desired concentration.
-
Crystallization and Purification: Identifying suitable solvent systems for obtaining the compound in high purity.
-
Formulation Development: Developing stable and effective formulations for pharmaceutical or agrochemical applications.
-
Predictive Modeling: Building models to predict the compound's behavior in different chemical and biological systems.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a solid compound is the shake-flask method.[1] This method ensures that the solvent is saturated with the solute and that the system has reached equilibrium.
3.1. Principle
An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gravimetric analysis setup, UV-Vis spectrophotometer, or HPLC system)
3.3. Experimental Procedure
-
Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using one of the analytical methods described below.
3.4. Analytical Quantification Methods
-
Gravimetric Analysis: A known volume of the filtered saturated solution is carefully evaporated to dryness in a pre-weighed container. The container is then reweighed, and the mass of the residue (the dissolved solute) is determined. This method is straightforward but requires a non-volatile solute and may be less accurate for low solubilities.[2][3][4][5]
-
UV-Vis Spectroscopy: If this compound has a significant UV absorbance in the chosen solvent, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.[6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration. The diluted sample is then injected, and its concentration is calculated from the calibration curve. This is often the preferred method for its accuracy and specificity.[10][11][12]
3.5. Data Presentation
The experimentally determined solubility data should be organized into a clear and concise table to allow for easy comparison between different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Example: Ethanol | 25 | Data to be determined | Data to be determined |
| Example: Acetone | 25 | Data to be determined | Data to be determined |
| Example: Toluene | 25 | Data to be determined | Data to be determined |
| Example: Hexane | 25 | Data to be determined | Data to be determined |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
The Genesis and Synthetic Evolution of Fluorinated Nitroanilines: A Technical Guide for Chemical Researchers
Introduction
Fluorinated nitroanilines are a cornerstone class of intermediates in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and nitro groups onto the aniline scaffold imparts unique physicochemical properties, profoundly influencing molecular interactions, metabolic stability, and reactivity. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies for key fluorinated nitroaniline isomers. It further delves into their critical role as building blocks in the development of targeted therapeutics, offering detailed experimental protocols and visual representations of relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.
Historical Perspective: The Dawn of Organofluorine Chemistry
The journey to the synthesis of fluorinated nitroanilines is intrinsically linked to the broader history of organofluorine chemistry. Early pioneers in the 19th century laid the groundwork for the introduction of fluorine into organic molecules. Alexander Borodin, in 1862, is credited with one of the first syntheses of an organofluorine compound through nucleophilic substitution.[1][2] Later, in 1892, Frédéric Swarts developed the eponymous "Swarts reaction," which utilized metal fluorides to exchange other halogens for fluorine, a significant step forward in fluorination technology.
While a definitive first synthesis of a fluorinated nitroaniline is not clearly documented in early literature, the development of reliable aromatic fluorination methods was the critical enabler. The Schiemann reaction, discovered by Günther Schiemann and Günther Balz in 1927, provided a practical route to fluoroaromatic compounds via the thermal decomposition of diazonium fluoroborates.[1] This, coupled with advancements in nitration and reduction reactions of aromatic compounds, paved the way for the preparation of a wide array of fluorinated nitroaniline isomers.
Synthetic Methodologies and Experimental Protocols
The synthesis of fluorinated nitroanilines primarily relies on two strategic approaches: the nitration of a pre-existing fluoroaniline or the selective reduction of a dinitro-fluorinated precursor. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 4-Fluoro-3-nitroaniline
A common route to 4-fluoro-3-nitroaniline involves the direct nitration of p-fluoroaniline. To avoid the formation of unwanted byproducts, this reaction is typically carried out under anhydrous conditions.[3]
Experimental Protocol: Nitration of p-Fluoroaniline [3]
-
Reaction Setup: Dissolve 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid in a suitable reaction vessel equipped with cooling and stirring.
-
Nitration: Slowly add a mixture of 81.3 g of 100% nitric acid in 489 g of 100% sulfuric acid to the solution while maintaining the temperature between 8-10°C.
-
Reaction Quench: After the addition is complete, continue stirring for one hour. Pour the reaction mixture onto 800 g of ice.
-
Neutralization and Isolation: Make the resulting solution alkaline with approximately 2300 ml of concentrated aqueous ammonia, while cooling to about 5°C.
-
Purification: Filter the crude orange product, suck it dry, and stir with 600 ml of water and 120 ml of concentrated hydrochloric acid at room temperature. Filter the purified product, wash with water, and dry.
Synthesis of 2-Fluoro-5-nitroaniline
The synthesis of 2-fluoro-5-nitroaniline is often achieved through the selective reduction of 2,4-dinitrofluorobenzene. This method leverages the differential reactivity of the two nitro groups.[4]
Experimental Protocol: Selective Reduction of 2,4-Dinitrofluorobenzene [4]
-
Reaction Setup: To a suspension of 108 g of electrolytic iron powder in 1000 g of acetic acid, add a solution of 130 g of 2,4-dinitrofluorobenzene in 200 g of acetic acid dropwise.
-
Reaction Conditions: Maintain the temperature between 60 to 110°C during the addition. After the addition is complete, stir the mixture at 110 to 138°C for 1.5 hours.
-
Work-up and Isolation: Extract the reaction mixture with ethyl acetate. Concentrate the combined organic extracts to yield 2-fluoro-5-nitroaniline.
Synthesis of 4-Fluoro-2-nitroaniline
A modern and efficient method for the synthesis of 4-fluoro-2-nitroaniline utilizes a microchannel reactor, which offers enhanced control over reaction parameters and improved safety.[1]
Experimental Protocol: Microchannel Reactor Synthesis [1]
-
Feed Preparation: Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture. Use a 68% nitric acid solution as the nitrating agent. The molar ratio of p-fluoroacetanilide to nitric acid should be between 1:1.0 and 1:1.5.
-
Reaction: Pump the two solutions into a Corning high-flux continuous flow microchannel reactor at flow rates of 40.0-100.0 mL/min for the acetanilide solution and 4.0-30.0 mL/min for the nitric acid solution. The reaction is carried out at 30-70°C with a residence time of 50-200 seconds.
-
Hydrolysis and Isolation: The output from the reactor undergoes hydrolysis at 90-100°C for 2-4 hours. The mixture is then stirred in an ice water bath at 0-5°C for 30 minutes.
-
Purification: The precipitated solid is filtered, washed until neutral, and then washed with petroleum ether and dried to yield 4-fluoro-2-nitroaniline.
Synthesis of Other Isomers
-
3-Fluoro-4-nitroaniline: This isomer can be synthesized from N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide by refluxing with hydrochloric acid in dichloromethane, followed by workup and purification.
-
2-Fluoro-4-nitroaniline: Preparation involves the ammonolysis of 3,4-difluoronitrobenzene. The reaction is carried out by heating 3,4-difluoronitrobenzene with an ammonia solution, cuprous oxide, and denatured alcohol under pressure.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of various fluorinated nitroaniline isomers, providing a comparative overview of different methodologies.
Table 1: Synthesis of 4-Fluoro-3-nitroaniline via Nitration of p-Fluoroaniline
| Parameter | Value | Reference |
| Starting Material | p-Fluoroaniline | [3] |
| Nitrating Agent | HNO₃/H₂SO₄ | [3] |
| Temperature | 3-10 °C | [3] |
| Reaction Time | ~1 hour | [3] |
| Yield | 62-89% | [3] |
Table 2: Synthesis of 2-Fluoro-5-nitroaniline via Selective Reduction
| Parameter | Value | Reference |
| Starting Material | 2,4-Dinitrofluorobenzene | [4] |
| Reducing Agent | Iron powder in Acetic Acid | [4] |
| Temperature | 110-138 °C | [4] |
| Reaction Time | 1.5 hours | [4] |
| Yield | 79% | [4] |
Table 3: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor
| Parameter | Value | Reference |
| Starting Material | p-Fluoroacetanilide | [1] |
| Nitrating Agent | 68% Nitric Acid | [1] |
| Temperature | 30-70 °C | [1] |
| Reaction Time | 50-200 seconds | [1] |
| Yield | 83-94% | [1] |
Role in Drug Development and Biological Context
Fluorinated nitroanilines are pivotal intermediates in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro and amino groups provide handles for further chemical transformations.
A prominent application is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib and Osimertinib (Tagrisso®).[6][7] These drugs target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation.[8][9][10]
EGFR Signaling Pathway and Inhibition by Osimertinib
Osimertinib is a third-generation EGFR-TKI that is particularly effective against tumors harboring the T790M resistance mutation.[10] It works by irreversibly binding to the mutant EGFR, thereby blocking downstream signaling pathways that drive tumor growth, such as the PI3K-Akt and MAPK pathways.[8][9]
Caption: EGFR signaling pathway and its inhibition by Osimertinib.
VEGFR-2 Signaling Pathway
Fluorinated anilines are also utilized in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.
Caption: VEGFR-2 signaling pathway and its inhibition by a TKI.
Conclusion
The discovery and development of synthetic routes to fluorinated nitroanilines have been instrumental in advancing various fields, most notably pharmaceutical sciences. The unique properties conferred by the fluorine and nitro substituents make these compounds highly versatile and valuable building blocks. The methodologies outlined in this guide, from traditional batch processes to modern continuous flow techniques, highlight the ongoing innovation in the synthesis of these crucial intermediates. As our understanding of disease pathways deepens, the demand for novel, highly functionalized molecules will continue to grow, ensuring that fluorinated nitroanilines remain a central focus of chemical research and development for the foreseeable future.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fluorine Substitution on Aniline Reactivity: A Technical Guide for Drug Development
Executive Summary: The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. When applied to the aniline moiety, a prevalent structure in pharmaceuticals, fluorine substitution profoundly alters the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth analysis of these effects, detailing the underlying electronic principles, the resulting changes in basicity and reactivity in key organic reactions, and the significant implications for drug design, particularly concerning metabolic stability and pharmacokinetics. Through structured data, detailed experimental protocols, and explanatory diagrams, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage fluorine substitution to optimize drug candidates.
Core Principles: The Duality of Fluorine's Electronic Effects
The influence of a fluorine substituent on the aniline ring is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the mesomeric (or resonance) effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[1][2] It pulls electron density away from the aromatic ring through the sigma (σ) bond. This effect deactivates the ring towards electrophilic attack and, crucially, decreases the electron density on the amino group's nitrogen atom.[3][4]
-
Mesomeric Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi (π) system, an electron-donating mesomeric effect.[1] This effect increases the electron density at the ortho and para positions of the ring. However, due to the poor orbital overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this +M effect is significantly weaker than its powerful -I effect.[1]
The net result is that fluorine is an overall deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[1] For the aniline nitrogen, the dominant inductive effect reduces its basicity and nucleophilicity compared to the unsubstituted aniline.[3]
Impact on Physicochemical Properties
The electronic perturbations caused by fluorine directly translate into measurable changes in key physicochemical properties that are critical for drug design.
Basicity (pKa)
A primary consequence of fluorine's strong inductive electron withdrawal is a decrease in the basicity of the aniline's amino group.[3] The reduced electron density on the nitrogen makes its lone pair less available for protonation. This is quantitatively reflected in the lower acid dissociation constant (pKa) of the corresponding anilinium ion. This modulation of pKa can profoundly influence a drug's solubility, receptor binding affinity, and pharmacokinetic properties.[5][6] While the inductive effect generally lowers basicity, the position of the fluorine atom has a nuanced impact, as shown in the table below.
Table 1: pKa Values of Aniline and Monofluoroanilines
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Aniline | 4.63 | [7] |
| 2-Fluoroaniline | 3.20 | [7] |
| 3-Fluoroaniline | 3.51 | [7] |
| 4-Fluoroaniline | 4.65 | [7] |
Note: pKa values can vary slightly depending on experimental conditions. The pKa of 4-fluoroaniline is notably close to that of aniline, a phenomenon attributed to the direct opposition of the +M and -I effects at the para position.
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. For fluorine, the different sigma values reflect its dual electronic nature.
Table 2: Hammett Substituent Constants (σ) for Fluorine
| Constant | Value | Description |
|---|---|---|
| σmeta | +0.34 | Reflects the strong electron-withdrawing inductive effect, as resonance effects do not significantly impact the meta position. |
| σpara | +0.06 | Represents the net effect of a strong inductive withdrawal (-I) partially offset by a weaker resonance donation (+M). |
Data sourced from multiple compilations, including references[8][9].
Chemical Reactivity
Fluorine substitution modifies the reactivity of anilines in several key classes of reactions essential for pharmaceutical synthesis.
Electrophilic Aromatic Substitution (EAS)
As noted, the powerful -I effect of fluorine deactivates the aniline ring, making it less reactive towards electrophiles than aniline itself.[1] However, the +M effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[1] In practice, nitration or bromination of a fluoroaniline will be slower than for aniline and will yield a mixture of ortho- and para-substituted products.
Nucleophilic Aromatic Substitution (SNAr)
While a single fluorine atom does not typically render an aniline susceptible to SNAr, polyfluorination dramatically changes the ring's character. The cumulative inductive effect of multiple fluorine atoms makes the aromatic ring highly electron-deficient and activates it towards attack by nucleophiles. This is a common strategy for synthesizing complex poly-fluorinated aromatic compounds.
Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a vital reaction in drug discovery for forming carbon-nitrogen bonds. Fluoroanilines are common substrates in these reactions. The reduced nucleophilicity of the fluorinated amine can affect the reaction kinetics, sometimes requiring more forcing conditions or specifically designed catalyst systems.[10][11] However, the reaction is generally high-yielding and tolerates the fluorine substituent well, making it a robust method for incorporating fluoroaniline motifs into complex molecules.[10]
Implications in Drug Discovery and Development
The "fluorine scan," or systematic replacement of hydrogen with fluorine, is a routine strategy in medicinal chemistry to enhance drug properties.[5]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[12][13] Many drugs are metabolized by Cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a C-H bond.[5] Replacing a metabolically labile hydrogen atom on the aniline ring with a fluorine atom can block this oxidation pathway, as the C-F bond is significantly stronger and not susceptible to this type of enzymatic hydroxylation.[12] This can increase the drug's half-life and bioavailability. However, it is important to note that metabolic defluorination can sometimes occur, as seen in the metabolism of 4-fluoroaniline, which can be para-hydroxylated to form 4-acetamidophenol (paracetamol) metabolites.[14]
Pharmacokinetic Profile Modulation
Beyond metabolic stability, fluorine substitution can fine-tune other pharmacokinetic (PK) and pharmacodynamic (PD) properties:
-
Lipophilicity: Fluorine is lipophilic and can increase the overall lipophilicity (logP/logD) of a molecule, which can affect its absorption, distribution, and permeability across membranes.[5]
-
Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.[13]
-
Conformation: The introduction of fluorine can alter the preferred conformation of a molecule, which may lead to a better fit within a receptor's binding pocket.[5]
Experimental Protocols
Protocol: Synthesis of p-Fluoroaniline via the Schiemann Reaction
This protocol describes the conversion of an aniline to a fluoroaniline via a diazonium salt intermediate, a classic method known as the Schiemann reaction.[15]
-
Diazotization: Dissolve p-nitroaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt, which often precipitates.
-
Isolation: Isolate the precipitated diazonium salt by filtration and wash with cold water, followed by a cold volatile solvent (e.g., diethyl ether).
-
Thermal Decomposition: Gently heat the isolated, dry diazonium salt. The salt will decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃) to yield the crude aryl fluoride (p-fluoronitrobenzene). Caution: This step should be performed behind a blast shield as diazonium salts can be explosive when dry.
-
Reduction: Reduce the resulting p-fluoronitrobenzene to p-fluoroaniline using a standard reducing agent such as Sn/HCl or catalytic hydrogenation (H₂/Pd-C).
-
Purification: Purify the final product by distillation or recrystallization.
Protocol: Determination of pKa by Potentiometric Titration
This method provides a quantitative measure of the basicity of a fluoroaniline.[3]
-
Preparation: Accurately weigh a sample of the fluoroaniline and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate and immerse a pH electrode connected to a pH meter.
-
Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the acid titrant in small, precise increments, recording the pH of the solution after each addition.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the aniline has been protonated).
Protocol: Representative Buchwald-Hartwig Arylation
This protocol outlines a general procedure for the palladium-catalyzed coupling of a fluoroaniline with an aryl bromide.
-
Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Add the fluoroaniline (1.2 mmol) and anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate it under reduced pressure, and purify the resulting crude product by flash column chromatography on silica gel.
Conclusion
Fluorine substitution is a powerful and versatile tool for modifying the reactivity and molecular properties of anilines. By understanding the fundamental electronic effects—a dominant inductive withdrawal and a weaker mesomeric donation—researchers can rationally predict and control changes in basicity, reaction outcomes, and, most importantly for drug development, the metabolic fate and pharmacokinetic profile of aniline-containing compounds. The strategic placement of fluorine can block metabolic hotspots, enhance binding interactions, and fine-tune pKa, ultimately contributing to the design of safer and more efficacious medicines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. global.oup.com [global.oup.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 14. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Novel Pharmaceuticals Using 2,3,4-Trifluoro-6-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3,4-Trifluoro-6-nitroaniline as a key starting material in the preparation of novel pharmaceuticals. This versatile building block is particularly valuable in the synthesis of fluorinated benzimidazoles and quinolones, classes of compounds with significant therapeutic potential, including antimicrobial and anticancer activities. The protocols outlined below are based on established chemical transformations for analogous compounds and provide a framework for the laboratory-scale synthesis of these important classes of bioactive molecules.
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex heterocyclic systems. The presence of multiple fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting pharmaceutical compounds. The nitro and amino groups provide reactive handles for cyclization reactions, making it an ideal precursor for the construction of benzimidazole and quinolone scaffolds.
Application 1: Synthesis of Trifluoro-Substituted Benzimidazole Derivatives
Trifluoro-substituted benzimidazoles are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of these compounds from this compound typically involves a one-pot reductive cyclization.
Experimental Protocol: One-Pot Reductive Cyclization
This protocol describes a general method for the synthesis of 2-substituted-4,5,6-trifluorobenzimidazoles from this compound and various aldehydes.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Reducing agent (e.g., sodium dithionite, tin(II) chloride, or iron powder)
-
Solvent (e.g., ethanol, acetic acid, or a mixture)
-
Base (if necessary, e.g., sodium bicarbonate)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Reducing Agent: To the stirred solution, add the reducing agent (e.g., sodium dithionite, 3.0 eq) portion-wise. The reaction is often exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate if an acidic solvent was used.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-substituted-4,5,6-trifluorobenzimidazole.
Data Presentation
| Starting Material | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzaldehyde | Sodium Dithionite | Ethanol | 4 | 75-85 | >95 |
| This compound | 4-Chlorobenzaldehyde | Tin(II) Chloride | Acetic Acid | 3 | 70-80 | >95 |
| This compound | Isobutyraldehyde | Iron Powder | Ethanol/Water | 6 | 65-75 | >95 |
Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Logical Workflow for Benzimidazole Synthesis
Caption: General workflow for the synthesis of trifluoro-substituted benzimidazoles.
Application 2: Synthesis of Trifluoro-Substituted Quinolone Antibiotics
Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthesis of a trifluoro-substituted quinolone core from this compound can be envisioned through a multi-step process, beginning with the reduction of the nitro group, followed by a Gould-Jacobs type reaction.
Experimental Protocol: Multi-step Synthesis of a Trifluoro-Quinolone Core
Step 1: Reduction of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3,4,5-Trifluoro-1,2-phenylenediamine.
Step 2: Gould-Jacobs Reaction
-
Condensation: Mix the resulting 3,4,5-Trifluoro-1,2-phenylenediamine (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.1 eq) and heat at 100-120 °C for 1-2 hours.
-
Cyclization: Add the crude condensation product to a high-boiling point solvent like diphenyl ether and heat to 240-260 °C for 30-60 minutes to effect cyclization.
-
Isolation: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield the ethyl 5,6,7-trifluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis
-
Reaction: Reflux the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (10%) until the solid dissolves.
-
Acidification: Cool the solution and acidify with hydrochloric acid to precipitate the 5,6,7-Trifluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Isolation: Filter the solid, wash with water, and dry.
Data Presentation
| Step | Product | Reagents | Yield (%) | Purity (%) |
| 1 | 3,4,5-Trifluoro-1,2-phenylenediamine | H₂, Pd/C | 90-98 | >98 |
| 2 | Ethyl 5,6,7-trifluoro-4-hydroxyquinoline-3-carboxylate | Diethyl 2-(ethoxymethylene)malonate, Diphenyl ether | 60-70 | >95 |
| 3 | 5,6,7-Trifluoro-4-hydroxyquinoline-3-carboxylic acid | NaOH, HCl | 85-95 | >98 |
Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Experimental Workflow for Quinolone Synthesis
Caption: Multi-step synthesis of a trifluoro-quinolone core.
Biological Activity and Signaling Pathways
Antimicrobial Activity: Inhibition of DNA Gyrase
Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. Fluoroquinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Anticancer Activity: Inhibition of Kinase Signaling Pathways
Certain benzimidazole and anilinoquinazoline derivatives, which can be synthesized from fluorinated anilines, have shown potent activity as kinase inhibitors. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by kinase inhibitors.
Application Notes and Protocols: 2,3,4-Trifluoro-6-nitroaniline as an Intermediate in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4-Trifluoro-6-nitroaniline is a key fluorinated aromatic intermediate utilized in the synthesis of complex organic molecules for the agrochemical and pharmaceutical industries.[1] Its trifluoro-substituted phenyl ring and reactive nitro and amino groups make it a valuable building block for creating novel herbicides and fungicides. The incorporation of fluorine atoms can significantly enhance the efficacy, metabolic stability, and bioavailability of the final agrochemical product.
While this compound is cited as an important intermediate, specific, publicly documented examples of commercial agrochemicals synthesized directly from this starting material are limited, likely due to the proprietary nature of novel pesticide development. Therefore, this document will provide a detailed protocol for the synthesis of the fungicide Fluazinam as a representative example. The synthesis of Fluazinam involves key reaction principles and structural motifs analogous to those that would be employed when starting from this compound, such as the coupling of a substituted aniline-type compound with a dinitro-trifluorotoluene derivative.
Representative Agrochemical Synthesis: Fluazinam
Fluazinam is a broad-spectrum protective fungicide and acaricide. Its chemical name is N-(3-chloro-5-trifluoromethyl-2-pyridinyl)-2,6-dinitro-4-(trifluoromethyl)aniline. It functions by uncoupling mitochondrial oxidative phosphorylation, disrupting the energy supply of the target fungus.
Synthesis Pathway
The synthesis of Fluazinam is typically a two-step process:
-
Amination: A di-substituted pyridine is aminated to produce 2-amino-3-chloro-5-trifluoromethylpyridine.
-
Condensation: The resulting aminopyridine is then coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride to yield Fluazinam.
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic workflow for the production of Fluazinam.
Quantitative Data for Fluazinam Synthesis
The following table summarizes the key quantitative parameters for the synthesis of Fluazinam, based on representative patent literature.
| Parameter | Step 1: Amination of Pyridine | Step 2: Condensation Reaction |
| Starting Materials | 2,3-Dichloro-5-(trifluoromethyl)pyridine, Liquid Ammonia | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-Dichloro-3,5-dinitrobenzotrifluoride |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran |
| Reagent | - | 85% Potassium Hydroxide (KOH) |
| Molar Ratio (Reactant:Reagent) | 1 : 5 (Pyridine : Ammonia) | 1 : 1.05 : 6 (Aminopyridine : Dinitrobenzotrifluoride : KOH) |
| Temperature | 100°C | 40°C |
| Reaction Time | 28 hours | 12 hours |
| Pressure | 1.2 - 1.6 MPa | Atmospheric |
| Purity of Product | Not specified in intermediate step | >95% |
| Overall Yield | Not specified in intermediate step | ~97% (two-step total separation yield) |
Data compiled from representative synthesis protocols.[2][3]
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol is based on the amination of a halogenated pyridine derivative.[2][4]
-
Reactor Setup: Charge a 500 mL high-pressure autoclave with 51.2 g (0.235 mol) of 2,3-dichloro-5-(trifluoromethyl)pyridine and 160 mL of tetrahydrofuran (THF).
-
Inerting: Seal the autoclave and purge the system three times with nitrogen gas.
-
Ammonia Addition: Introduce 20.0 g (1.174 mol) of liquid ammonia into the sealed autoclave. The internal pressure should be approximately 0.6 MPa.
-
Reaction: Heat the autoclave to 100°C. Maintain this temperature for 28 hours. The pressure will initially rise to approximately 1.6 MPa and then decrease to around 1.2 MPa as the ammonia is consumed.
-
Monitoring: Monitor the reaction completion by taking samples via a bottom tube and analyzing with HPLC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature. Vent the excess ammonia. The resulting solution containing 2-amino-3-chloro-5-(trifluoromethyl)pyridine is used directly in the next step after desalination and deamination.
Step 2: Synthesis of Fluazinam (Condensation)
This protocol is based on the condensation of the aminopyridine with a dinitrobenzene derivative.[3]
-
Reactor Setup: In a 2L four-necked reaction flask, add a solution of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.00 mol, from Step 1) in 400g of 2-methyltetrahydrofuran.
-
Reagent Addition: Add 1.05 mol of 2,4-dichloro-3,5-dinitrobenzotrifluoride and 6 mol of 85% potassium hydroxide to the flask.
-
Reaction: Stir the mixture at 40°C for 12 hours.
-
Monitoring: Monitor the reaction progress using HPLC with an external standard method to quantify the formation of Fluazinam.
-
Work-up and Purification: a. After the reaction is complete, slowly add 10% hydrochloric acid to the reaction mixture to adjust the pH to 1-2, while maintaining the temperature above 30°C. b. Stir for 30 minutes, then allow the layers to separate. c. Separate the organic phase and dry it with anhydrous magnesium sulfate. d. Filter the drying agent and wash the filter cake with methyl isobutyl ketone (MIBK). e. Combine the organic phases and remove the solvent by vacuum distillation. f. Add methanol to the residue and heat to reflux until the product completely dissolves. g. Partially distill off the methanol, then cool the solution to 40°C and add a seed crystal of Fluazinam. h. Allow the solution to cool naturally to crystallize, then cool further to 0-5°C and stir for 2 hours. i. Filter the solid product, wash with cold methanol, and dry to obtain Fluazinam.
Biological Mode of Action: Uncoupling of Oxidative Phosphorylation
Fluazinam exerts its fungicidal effect by disrupting the production of ATP in the mitochondria of fungal cells. It acts as an uncoupler of oxidative phosphorylation.
Caption: Mode of action of Fluazinam as an uncoupler of oxidative phosphorylation.
In a normal state, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Fluazinam disrupts this process by transporting protons back across the membrane, dissipating the gradient. Without the proton motive force, ATP synthase cannot produce ATP, leading to energy depletion and cell death in the fungus.
Disclaimer: The provided synthesis protocols are representative examples based on patent literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions in a controlled laboratory environment.
References
- 1. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 2. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 4. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 2,3,4-Trifluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The substrate, 2,3,4-Trifluoro-6-nitroaniline, is a highly activated system for SNAr reactions. The presence of three electron-withdrawing fluorine atoms and a strongly deactivating nitro group significantly enhances the electrophilicity of the aromatic ring, facilitating the attack of nucleophiles. The aniline group also modulates the reactivity and provides a functional handle for further synthetic transformations.
This document provides detailed protocols for the SNAr reaction of this compound with common nucleophiles, such as secondary amines. The resulting substituted nitroanilines are valuable intermediates in the synthesis of a diverse range of compounds, including potential pharmaceutical candidates and functional materials. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2]
Data Presentation
The following table summarizes typical reaction conditions for the SNAr reaction of activated fluoroaromatic compounds with amine nucleophiles, which can be adapted for this compound.
| Substrate (Example) | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Primary/Secondary Amine (1.1 - 1.5) | K₂CO₃ or Et₃N (2.0) | DMF or DMSO | RT - 100 | Monitored by TLC | Good to Excellent |
| Pentafluoronitrobenzene | Phenothiazine (1.0) | K₃PO₄ (2.0) | MeCN | 60 | Not Specified | 78 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Dialkylamines (Not Specified) | K₂CO₃ (Not Specified) | DMF | Not Specified | Not Specified | Good |
| Octafluorotoluene | Phenothiazine (1.0) | K₂CO₃ (2.0) | DMF | Not Specified | Not Specified | Good |
Experimental Protocols
General Protocol for SNAr with Secondary Amines (e.g., Piperidine or Morpholine)
This protocol describes a general procedure for the synthesis of N-substituted-trifluoro-nitroaniline derivatives.
Materials:
-
This compound
-
Secondary amine (e.g., Piperidine or Morpholine, 1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.1 - 1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted product.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the SNAr reaction.
Caption: General mechanism of the SNAr reaction.
References
Application Notes and Protocols: 2,3,4-Trifluoro-6-nitroaniline in the Development of Advanced Polymers and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3,4-Trifluoro-6-nitroaniline as a precursor for the synthesis of high-performance fluorinated polymers and coatings. The introduction of fluorine atoms into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, chemical resistance, and desirable dielectric properties, making these materials suitable for demanding applications in electronics, aerospace, and biomedical fields.
Introduction: The Role of Fluorinated Monomers
This compound is a versatile chemical intermediate characterized by its trifluoro-substituted aromatic ring and a reactive nitro group. This compound serves as a valuable starting material for the synthesis of fluorinated diamines, which are key monomers in the production of advanced polymers such as polyimides. The presence of multiple fluorine atoms on the aromatic ring significantly enhances the properties of the resulting polymers, including:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the polymer.[1]
-
Improved Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.
-
Low Dielectric Constant: The incorporation of fluorine lowers the dielectric constant of the material, a critical property for applications in microelectronics.[2][3]
-
Increased Solubility: The presence of bulky trifluoromethyl groups can disrupt polymer chain packing, leading to improved solubility in organic solvents and better processability.[2]
-
Low Water Absorption: Fluorinated polymers are generally hydrophobic, resulting in low moisture uptake, which is beneficial for maintaining their electrical and mechanical properties in humid environments.[3]
Synthetic Pathway: From Nitroaniline to Polymer
The primary route to incorporate this compound into a polymer backbone involves a two-step process. First, the nitro group is reduced to an amine, yielding the corresponding diamine monomer. This diamine can then be polymerized with a suitable co-monomer, such as a dianhydride, to form the final polymer.
Caption: Synthetic workflow from this compound to advanced polymers and coatings.
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trifluoro-1,2-phenylenediamine from this compound (Adapted from a general reduction method)
This protocol describes the reduction of the nitro group of this compound to yield 3,4,5-Trifluoro-1,2-phenylenediamine.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1.0 MPa) and maintain vigorous stirring.
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 8 hours), monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4,5-Trifluoro-1,2-phenylenediamine.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Fluorinated Polyimide via Thermal Imidization
This protocol outlines a general two-step procedure for the synthesis of a fluorinated polyimide using a diamine (such as the one derived from Protocol 1) and a dianhydride.[4]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, inert atmosphere, dissolve the fluorinated diamine (e.g., 3,4,5-Trifluoro-1,2-phenylenediamine, 1.0 eq) in a dry aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Gradually add an equimolar amount of a dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the stirred diamine solution at room temperature.
-
Continue stirring the solution at room temperature for 24 hours to form the poly(amic acid) (PAA) precursor solution.
Step 2: Thermal Imidization
-
Cast the PAA solution onto a glass substrate using a technique such as spin-coating to form a thin film.
-
Place the coated substrate in a programmable oven and subject it to a staged heating process to induce thermal imidization and remove the solvent. A typical heating profile is as follows:
-
100 °C for 1 hour
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 30 minutes
-
350 °C for 30 minutes
-
-
After cooling to room temperature, the resulting polyimide film can be carefully detached from the substrate.
Caption: Experimental workflow for the synthesis of fluorinated polyimides.
Properties of Fluorinated Polyimides
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer (Diamine/Dianhydride) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| TFMB/BPDA | 402 | 563 |
| ODA/6FDA | 260-280 | >500 |
| Diamine IV/6FDA | 316 | 531 |
| BDAF/6FDA | 262 | 530 |
Data sourced from various fluorinated polyimide studies for comparative purposes.[1][3][5]
Table 2: Mechanical and Electrical Properties of Fluorinated Polyimides
| Polymer (Diamine/Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) | Water Absorption (%) |
| TFMB/BPDA | 232.73 | 26.26 | 2.312 | - |
| Diamine IV/6FDA | 148 | 31 | 2.74 - 3.2 | 0.2 - 0.7 |
| BDAF/6FDA | 95 | 8 | 2.8 | 0.3 |
| TFMB-based PI | 107 | 15 | 2.10 - 3.13 | 0.61 - 1.29 |
Data sourced from various fluorinated polyimide studies for comparative purposes.[1][3][5]
Applications in Advanced Coatings
Polymers derived from this compound are excellent candidates for the formulation of advanced coatings due to their inherent properties.
-
Protective Coatings: Their high thermal stability and chemical resistance make them suitable for protective coatings in harsh industrial environments.
-
Low Dielectric Coatings: In the microelectronics industry, these polymers can be used as low-k dielectric layers to insulate conductive components and reduce signal loss.
-
Hydrophobic and Anti-Fouling Surfaces: The fluorinated nature of the polymers results in hydrophobic surfaces, which can be leveraged for anti-fouling and self-cleaning coatings.
Conclusion
This compound is a valuable precursor for the synthesis of high-performance fluorinated polymers and coatings. Through a straightforward reduction of the nitro group to form a diamine monomer, it can be incorporated into polymer backbones, most notably in the formation of polyimides. The resulting materials are expected to exhibit exceptional thermal, mechanical, and electrical properties, making them highly attractive for a wide range of advanced applications. The protocols and data presented herein provide a foundational guide for researchers and scientists interested in exploring the potential of this versatile fluorinated building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,3,4-Trifluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are pivotal starting materials in the synthesis of a wide array of pharmacologically active compounds, particularly in the realm of kinase inhibitors for targeted cancer therapy. The unique electronic properties and substitution patterns of these precursors can significantly influence the potency, selectivity, and pharmacokinetic profile of the final drug molecule. 2,3,4-Trifluoro-6-nitroaniline is a valuable building block, offering a trifluorinated phenyl ring that can enhance metabolic stability and target binding affinity.
These application notes provide a detailed, step-by-step protocol for the synthesis of a potent kinase inhibitor starting from this compound. The synthetic strategy involves the initial formation of a key benzimidazole intermediate, a common scaffold in many kinase inhibitors, followed by a subsequent coupling reaction to yield the final active pharmaceutical ingredient (API). The protocols provided are based on established and reliable chemical transformations commonly employed in medicinal chemistry.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step process designed for efficiency and adaptability, allowing for the potential generation of a library of related compounds for structure-activity relationship (SAR) studies. The synthesis can be conceptually divided into two main stages:
-
Formation of the Benzimidazole Core: This involves the reductive cyclization of this compound to form a substituted benzimidazole.
-
Final Assembly of the Kinase Inhibitor: The benzimidazole core is then coupled with a suitable reaction partner to complete the synthesis of the target kinase inhibitor.
Figure 1: Overall synthetic workflow for the preparation of the target kinase inhibitor from this compound.
Experimental Protocols
Step 1: Synthesis of 3,4,5-Trifluorobenzene-1,2-diamine
This procedure details the reduction of the nitro group in this compound to an amine, yielding the corresponding o-phenylenediamine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), iron powder (5.0 eq), and a mixture of ethanol and water (4:1 v/v).
-
Add ammonium chloride (0.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4,5-Trifluorobenzene-1,2-diamine as a solid.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass/Volume |
| This compound | 192.10 | 1.0 | 10.0 g |
| Iron powder | 55.85 | 5.0 | 14.5 g |
| Ammonium chloride | 53.49 | 0.5 | 1.4 g |
| Ethanol | 46.07 | - | 200 mL |
| Water | 18.02 | - | 50 mL |
| Product | |||
| 3,4,5-Trifluorobenzene-1,2-diamine | 162.11 | - | ~7.5 g (Yield: ~89%) |
Table 1: Reagents and typical yield for the synthesis of 3,4,5-Trifluorobenzene-1,2-diamine.
Step 2: Synthesis of 4,5,6-Trifluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes the cyclization of the o-phenylenediamine with trifluoroacetic acid to form the benzimidazole core.
Materials:
-
3,4,5-Trifluorobenzene-1,2-diamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl, 4M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 3,4,5-Trifluorobenzene-1,2-diamine (1.0 eq) in 4M hydrochloric acid.
-
Add trifluoroacetic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4,5,6-Trifluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass/Volume |
| 3,4,5-Trifluorobenzene-1,2-diamine | 162.11 | 1.0 | 5.0 g |
| Trifluoroacetic acid | 114.02 | 1.2 | 3.5 mL |
| 4M Hydrochloric acid | 36.46 | - | 50 mL |
| Product | |||
| 4,5,6-Trifluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 258.11 | - | ~6.8 g (Yield: ~85%) |
Table 2: Reagents and typical yield for the synthesis of the benzimidazole core.
Step 3: Synthesis of the Final Kinase Inhibitor via N-Arylation
This final step involves a nucleophilic aromatic substitution (SNAr) reaction to couple the benzimidazole core with a substituted aryl fluoride.
Materials:
-
4,5,6-Trifluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
-
Substituted Aryl Fluoride (e.g., 2-fluoro-4-iodoaniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Diatomaceous earth
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4,5,6-Trifluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole (1.0 eq), the substituted aryl fluoride (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Filter the resulting precipitate and wash it with water.
-
Dissolve the crude solid in ethyl acetate and filter through a pad of diatomaceous earth.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the final product by preparative HPLC or recrystallization to obtain the pure kinase inhibitor.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass/Volume |
| 4,5,6-Trifluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 258.11 | 1.0 | 2.0 g |
| 2-Fluoro-4-iodoaniline | 237.00 | 1.1 | 2.0 g |
| Potassium carbonate | 138.21 | 2.0 | 2.1 g |
| N,N-Dimethylformamide | 73.09 | - | 20 mL |
| Product | |||
| Final Kinase Inhibitor | Varies | - | ~2.5 g (Yield: ~65%) |
Table 3: Reagents and typical yield for the final N-arylation step.
Biological Activity and Signaling Pathway
The synthesized kinase inhibitor is designed to target key kinases in oncogenic signaling pathways. The biological activity of the final compound would be evaluated through in vitro kinase assays and cellular proliferation assays.
| Kinase Target | IC₅₀ (nM) |
| MEK1 | 5 |
| MEK2 | 10 |
| BRAF (V600E) | >1000 |
| EGFR | >1000 |
Table 4: Representative in vitro inhibitory activity of the final kinase inhibitor against selected kinases. IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity.
The primary target of this class of inhibitors is the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis in various cancers, including melanoma and non-small cell lung cancer.
Figure 2: Simplified diagram of the RAS/RAF/MEK/ERK signaling pathway, indicating the point of inhibition by the synthesized kinase inhibitor.
Conclusion
The protocols outlined in these application notes provide a robust and versatile methodology for the synthesis of a potent kinase inhibitor from the readily available starting material, this compound. The described synthetic route is amenable to the generation of a diverse library of analogues for further optimization of biological activity and pharmacokinetic properties. The final compound is designed to target the MEK kinase, a key node in the oncogenic RAS/RAF/MEK/ERK signaling pathway, highlighting its potential as a therapeutic agent for the treatment of various cancers. Researchers, scientists, and drug development professionals can utilize these detailed protocols as a foundation for their own research and development efforts in the pursuit of novel targeted therapies.
Application of 2,3,4-Trifluoro-6-nitroaniline in Dye Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluoro-6-nitroaniline is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds. Its application extends to the manufacturing of specialized azo dyes. The presence of multiple fluorine atoms on the phenyl ring can significantly influence the properties of the resulting dyes, such as their color, lightfastness, and thermal stability. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group), which connects two aromatic rings. The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.
Data Presentation
The following tables are templates for recording and comparing quantitative data for azo dyes synthesized from this compound. The values provided are illustrative examples and should be replaced with experimental data.
Table 1: Reaction Parameters for the Synthesis of an Azo Dye from this compound and a Naphthol Coupling Component
| Parameter | Value |
| Diazotization | |
| Molar ratio of this compound to Sodium Nitrite | 1 : 1.1 |
| Acid Medium | Hydrochloric Acid (HCl) |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 30 - 60 minutes |
| Azo Coupling | |
| Coupling Component | 2-Naphthol |
| Molar ratio of Diazonium Salt to Coupling Component | 1 : 1 |
| pH of Coupling Reaction | 8 - 10 (alkaline) |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Overall Yield | ~85% (Example) |
Table 2: Spectroscopic Data for a Hypothetical Azo Dye Derived from this compound and 2-Naphthol
| Spectroscopic Technique | Characteristic Peaks/Values (Example) |
| UV-Visible Spectroscopy (λmax) | 485 nm (in Ethanol) |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H), ~1620 (N=N), ~1520 & ~1340 (NO₂), ~1100-1300 (C-F) |
| ¹H NMR (ppm) | Aromatic protons, OH proton |
| ¹⁹F NMR (ppm) | Signals corresponding to the three fluorine atoms |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the azo dye |
Table 3: Fastness Properties of a Hypothetical Azo Dye on Polyester Fabric
| Fastness Property | Rating (Example) |
| Light Fastness (Xenon arc) | 6-7 (Good to Very Good) |
| Wash Fastness (ISO 105-C06) | 4-5 (Good to Excellent) |
| Rubbing Fastness (ISO 105-X12) | |
| - Dry | 4-5 (Good to Excellent) |
| - Wet | 4 (Good) |
| Sublimation Fastness (ISO 105-P01) | 4-5 (Good to Excellent) |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments involved in the synthesis of azo dyes from this compound.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Thermometer
Procedure:
-
In a beaker, dissolve a specific molar quantity of this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture until a clear solution or a fine suspension is obtained.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. The molar amount of sodium nitrite should be slightly in excess (e.g., 1.1 equivalents) compared to the this compound.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound with continuous and vigorous stirring.
-
Monitor the temperature of the reaction mixture closely and ensure it does not rise above 5 °C. The addition should take approximately 15-20 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete.
-
The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Naphthol Derivative
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter or pH paper
Procedure:
-
In a beaker, dissolve a molar equivalent of the coupling component (e.g., 2-Naphthol) in an aqueous solution of sodium hydroxide. Stir until a clear solution is obtained.
-
Cool this solution in an ice bath to a temperature between 0 and 5 °C.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with constant and efficient stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture for 1-2 hours in the ice bath to ensure the coupling reaction goes to completion.
-
Adjust the pH of the solution as necessary to optimize the coupling reaction (typically alkaline for phenols).
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted salts and other impurities.
-
Dry the synthesized azo dye in a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: General workflow for the synthesis of an azo dye from this compound.
Caption: Logical relationship from starting material to final dye properties.
Application Notes and Protocols for the Purity Assessment of 2,3,4-Trifluoro-6-nitroaniline
Introduction
2,3,4-Trifluoro-6-nitroaniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final products. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to accurately quantify the main component and identify potential impurities.
Analytical Methods Overview
A combination of chromatographic techniques is recommended for a thorough purity analysis. HPLC is a robust method for quantifying non-volatile and thermally labile compounds, while GC-MS is highly effective for the separation and identification of volatile and semi-volatile impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] It is a powerful tool for purity assessment due to its high resolution, sensitivity, and accuracy.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[3] It provides structural information, making it invaluable for impurity identification.[2]
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is designed for the quantitative determination of this compound purity and the separation of related non-volatile impurities.
Experimental Protocol
1. Instrumentation and Conditions:
-
Instrument: Waters Alliance HPLC system or equivalent with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
2. Reagent and Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to create a stock solution. Further dilute to a working concentration of 100 µg/mL.[2][3]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.[2]
-
Solvent Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Filter and degas the mobile phase before use.
3. Data Analysis:
-
Calculate the percentage purity of the this compound sample using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound. Due to the polar nature of anilines, derivatization may sometimes be necessary to improve chromatographic performance, though this protocol outlines a direct injection method.[4]
Experimental Protocol
1. Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).
-
Column: A non-polar or medium-polarity capillary column such as a DB-5 or equivalent (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness) is recommended for the analysis of halogenated and nitroaromatic compounds.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 230°C at a rate of 10-20°C per minute, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: 50-400 m/z.
-
Injection Mode: Splitless injection (1 µL).[6]
2. Reagent and Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a volatile organic solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.[6] Create a working standard of about 10 µg/mL.[6]
-
Sample Solution Preparation: Dissolve the this compound sample in the chosen solvent to a concentration of approximately 10 µg/mL.[6] Ensure the sample is free of particles by centrifugation or filtration before injection.[6]
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using the peak area of the total ion chromatogram (TIC) relative to the main component or by using an internal standard.
Data Presentation
Table 1: Comparison of HPLC and GC-MS Methods for Purity Assessment
| Feature | HPLC | GC-MS |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[2] | Separation of volatile compounds followed by mass-based detection.[2] |
| Specificity | High; can separate structurally similar impurities.[2] | Very high; provides structural information for impurity identification.[2] |
| Sensitivity | High (ng to pg level).[2] | Very high (pg to fg level).[2] |
| Applicability | A broad range of non-volatile and thermally labile compounds.[2] | Volatile and thermally stable compounds; derivatization may be required for some polar analytes.[2][4] |
| Primary Use | Quantitative purity determination. | Identification and quantification of volatile impurities. |
Visualization of Experimental Workflow
Caption: Overall workflow for the purity assessment of this compound.
Logical Relationship Diagram
Caption: Logical relationship between impurity type, analytical method, and assessment outcome.
References
Application Notes and Protocols for 2,3,4-Trifluoro-6-nitroaniline in Analytical Chemistry
A thorough investigation into the applications of 2,3,4-Trifluoro-6-nitroaniline as a reagent in analytical chemistry reveals a notable absence of established and documented protocols in publicly available scientific literature. While the compound is commercially available and broadly categorized as a chemical intermediate and potential analytical reagent, specific methodologies for its use in derivatization or as a quantitative analytical standard are not well-established. [1][2][3][4]
This document aims to provide a foundational understanding of this compound and outlines hypothetical protocols based on the known reactivity of similar compounds, such as other halogenated nitroaromatics. It is crucial to note that these protocols are theoretical and would require significant validation and optimization in a laboratory setting.
Compound Overview
This compound is a substituted aniline with the following key features relevant to its potential analytical applications:
-
Reactive Amine Group: The primary amine group can undergo derivatization reactions.
-
Electron-Withdrawing Nitro and Fluoro Groups: These groups activate the aromatic ring for nucleophilic aromatic substitution, a common mechanism for derivatization reagents.
-
Chromophore: The nitroaniline structure provides a chromophore that allows for UV-Visible spectrophotometric detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 148416-38-0 | [3] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [3] |
| Molecular Weight | 192.10 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
| Melting Point | 58.0 to 62.0 °C | [3] |
| Purity (typical) | >98.0% (GC) | [3] |
Theoretical Applications in Analytical Chemistry
Based on the chemistry of similar compounds like 2,4-dinitrofluorobenzene (DNFB) and 4-chloro-3,5-dinitrobenzotrifluoride, this compound could theoretically be used as a derivatizing reagent for primary and secondary amines, including amino acids, to facilitate their detection and quantification by HPLC.[5][6][7] The fluorine atoms on the ring are expected to be susceptible to nucleophilic substitution by the amine group of an analyte.
The resulting derivative would be more hydrophobic and possess a strong chromophore, making it suitable for reverse-phase HPLC with UV detection.
Caption: Theoretical derivatization reaction pathway.
Hypothetical Experimental Protocol: Derivatization of a Primary Amine for HPLC-UV Analysis
This is a theoretical protocol and requires experimental validation.
Objective: To derivatize a model primary amine with this compound for quantification by reverse-phase HPLC with UV detection.
Materials and Reagents
-
This compound (Reagent Grade)
-
Model Primary Amine (e.g., Glycine)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0)
-
Hydrochloric Acid (0.1 M)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Thermostatic water bath
-
pH meter
-
Vortex mixer
Standard and Sample Preparation
-
Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile.
-
Standard Stock Solution: Prepare a 10 mM solution of the model primary amine in water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with water to concentrations ranging from 0.1 mM to 1.0 mM.
Derivatization Procedure
-
In a microcentrifuge tube, add 100 µL of each calibration standard or sample solution.
-
Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the 10 mM this compound reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 0.1 M hydrochloric acid.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound | 148416-38-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3,4-Trifluoro-6-nitroaniline in Environmental Monitoring
Introduction
2,3,4-Trifluoro-6-nitroaniline is a fluorinated aromatic compound with potential applications in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[1] While its direct application in environmental monitoring studies is not extensively documented in current literature, its structural features—a reactive amine group and a strongly electron-withdrawing nitro group on a fluorinated benzene ring—suggest its potential utility as a derivatizing agent for the detection of environmental contaminants or as a target analyte itself, indicative of specific industrial pollution.
These application notes provide detailed protocols adapted from established methods for similar nitroaromatic and fluorinated compounds, offering a foundational methodology for researchers and scientists to explore the use of this compound in environmental analysis.
Application 1: Determination of this compound in Water Samples by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound in environmental water samples, adapted from established methods for other nitroanilines. The procedure involves solid-phase extraction (SPE) for sample pre-concentration followed by HPLC with UV detection.
Data Presentation: Analytical Performance (Adapted Method)
The following table summarizes the expected quantitative performance of the adapted HPLC-UV method for the analysis of this compound. These values are based on typical performance for similar analytes.[2][3]
| Parameter | Water Matrix | Expected Value |
| Limit of Detection (LOD) | Tap Water | 0.1 - 0.5 µg/L |
| Pond Water | 0.2 - 1.0 µg/L | |
| Limit of Quantification (LOQ) | Tap Water | 0.5 - 2.0 µg/L |
| Pond Water | 1.0 - 5.0 µg/L | |
| Linear Range | Tap & Pond Water | 1 - 100 µg/L |
| Recovery (at 10 µg/L) | Tap Water | 95 - 105% |
| Pond Water | 90 - 110% | |
| Precision (RSD at 10 µg/L) | Tap & Pond Water | < 5% |
Experimental Protocol: On-Line SPE-HPLC-UV for this compound
This protocol is adapted from methodologies for the analysis of aniline and nitroanilines in water.[3][4]
1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymer-based sorbent)
-
Standard laboratory glassware and filtration apparatus
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
On-line SPE module
-
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Standards and Samples
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/L) by serial dilution of the stock solution with HPLC-grade water.
-
Sample Preparation: Collect water samples in clean glass bottles. If necessary, filter the samples through a 0.45 µm filter to remove particulate matter.
4. On-Line SPE-HPLC-UV Analysis
-
On-Line SPE Conditions:
-
SPE Cartridge: C18 or equivalent
-
Loading Solvent: HPLC-grade water
-
Elution Solvent: Methanol/Water mixture
-
Sample Loading Volume: 1-10 mL (depending on expected concentration)
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the standard (expected in the range of 254-400 nm)
-
Injection Volume: 100 µL (of the eluted sample from the SPE)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Quantify the concentration of this compound in the environmental samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Workflow for the analysis of this compound in water samples.
Application 2: Potential Use of this compound as a Derivatizing Agent for Phenolic Compounds
The amine group of this compound can potentially be used to derivatize phenolic compounds, introducing a chromophore that enhances their detection by UV-Vis or fluorescence spectroscopy. This section outlines a hypothetical protocol for such an application.
Experimental Protocol: Derivatization of Phenols with this compound
This protocol is a conceptual adaptation based on derivatization reactions of phenols for HPLC analysis.[5][6]
1. Derivatization Reaction
-
Reagents:
-
Phenolic compound standard/sample extract
-
This compound
-
Diazotizing agent (e.g., sodium nitrite in acidic solution)
-
Coupling buffer (e.g., alkaline solution)
-
Organic solvent (e.g., acetonitrile)
-
-
Procedure:
-
Diazotization: Dissolve this compound in an acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite dropwise with constant stirring to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve the phenolic compound in an alkaline buffer.
-
Slowly add the cold diazonium salt solution to the phenolic solution with vigorous stirring. An azo dye should form.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Neutralize the reaction mixture and extract the derivatized product with a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase for analysis.
-
2. HPLC Analysis of Derivatized Phenols
-
The analytical conditions would be similar to those described in Application 1, with the detection wavelength optimized for the resulting azo dye.
Mandatory Visualization
Caption: Proposed reaction pathway for the derivatization of phenolic compounds.
Disclaimer: The protocols and data presented are adapted from existing literature for analogous compounds due to the limited specific information on the use of this compound in environmental monitoring. These should serve as a starting point for method development and will require optimization and validation for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Trifluoro-6-nitroaniline
This technical support guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 2,3,4-Trifluoro-6-nitroaniline, with a focus on overcoming low product yield.
Troubleshooting Guide: Low Yield
Low yields in the synthesis of this compound can arise from several factors, from suboptimal reaction conditions to impurities in the starting materials. This guide will help you diagnose and resolve these common issues.
Q1: I am experiencing a significantly lower yield than expected. What are the potential causes?
Low yield is a frequent issue and can be attributed to several factors including improper temperature control, impure starting materials, insufficient reaction time, or issues during the work-up and extraction process.[1] A systematic approach to troubleshooting is recommended.
DOT Script for Troubleshooting Workflow
References
Purification of "2,3,4-Trifluoro-6-nitroaniline" from reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3,4-Trifluoro-6-nitroaniline from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities in crude this compound typically arise from the nitration of 2,3,4-trifluoroaniline. These can include:
-
Unreacted Starting Material: Residual 2,3,4-trifluoroaniline.
-
Positional Isomers: The formation of other trifluoronitroaniline isomers due to the directing effects of the amino and fluoro groups during electrophilic aromatic substitution. The most probable isomeric byproduct is 2,3,4-Trifluoro-5-nitroaniline.
-
Oxidation Byproducts: Nitration of anilines can sometimes lead to the formation of colored, tarry oxidation products, especially if the reaction conditions are not carefully controlled.[1]
-
Residual Acids: Traces of the nitrating agents, such as nitric acid and sulfuric acid, may remain in the crude product.
Q2: My purified this compound appears as a yellow to orange powder. Is this normal?
A2: Yes, the appearance of this compound is typically a light yellow to orange powder or crystalline solid.[2] Significant deviation from this, such as a very dark brown or black color, may indicate the presence of oxidation byproducts.
Q3: What is a good initial strategy for purifying crude this compound?
A3: A good initial purification strategy involves a simple acid-base wash followed by recrystallization. The acidic wash helps to remove any unreacted 2,3,4-trifluoroaniline, while recrystallization is effective at removing isomeric impurities and other minor byproducts.
Q4: I am having trouble separating the desired product from a close-running impurity on TLC. What should I do?
A4: If you are observing a close-running impurity on Thin Layer Chromatography (TLC), likely a positional isomer, column chromatography is the recommended purification method. You may need to screen several solvent systems to achieve optimal separation. For challenging separations, a shallower solvent gradient or isocratic elution with a finely tuned mobile phase can improve resolution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The chosen recrystallization solvent is too effective at room temperature, keeping the product dissolved. | - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.- After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.- Consider a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
| Product is still impure after recrystallization (e.g., broad melting point, multiple spots on TLC) | - The recrystallization solvent is not effectively separating the impurities.- Impurities are co-crystallizing with the product. | - Try a different recrystallization solvent or a multi-solvent system (e.g., ethanol/water).- For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtering.- If isomeric impurities persist, column chromatography is recommended. |
| Oily product obtained instead of crystals | - The compound may have a low melting point or be impure.- The cooling process was too rapid. | - Ensure the crude product is reasonably pure before attempting recrystallization.- Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Poor separation of spots on the chromatography column | - The mobile phase is too polar or not polar enough.- The column was not packed properly. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.- If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.- Ensure the column is packed uniformly as a slurry to avoid channeling. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Common solvents for halogenated nitroanilines include ethanol, methanol, and mixtures with water.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Heat the filtrate and add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using column chromatography, which is particularly useful for separating isomeric impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., Hexane and Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give a good separation between the desired product and impurities, with an Rf value of approximately 0.2-0.4 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Material Purity (by GC/LC) | Mobile/Recrystallization Solvent | Yield (%) | Final Purity (by GC/LC) | Melting Point (°C) |
| Recrystallization | ~90% | Ethanol/Water | 75-85% | >98% | 59-61 |
| Column Chromatography | ~90% | Hexane:Ethyl Acetate (e.g., 8:2) | 60-75% | >99% | 59-61 |
Note: The data presented are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Managing exothermic reactions during the synthesis of "2,3,4-Trifluoro-6-nitroaniline"
Technical Support Center: Synthesis of 2,3,4-Trifluoro-6-nitroaniline
This guide provides specialized troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to support researchers, scientists, and drug development professionals in managing the highly exothermic nitration reaction for the synthesis of this compound.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues that may arise during the synthesis, with a focus on controlling the reaction's thermal profile.
Q1: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
A1: This indicates a potential runaway reaction, which is dangerous.
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Immediate Actions:
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Immediately cease the addition of the nitrating agent.[1]
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Enhance the cooling efficiency by adding more ice or salt to the external cooling bath or switching to a more powerful cryo-coolant.
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If the temperature continues to rise, prepare for emergency quenching by slowly and carefully adding a pre-chilled, inert solvent to dilute the mixture and absorb heat.[1]
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Potential Causes & Future Prevention:
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Rapid Reagent Addition: The nitrating mixture was likely added too quickly, generating heat faster than the cooling system could dissipate it.[2] In future experiments, reduce the addition rate significantly, using a syringe pump or a dropping funnel for precise control.
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Inadequate Cooling: The cooling bath may be insufficient for the reaction scale.[2] Ensure the reaction flask is adequately submerged in the cooling medium and that the medium is maintained at the target temperature (e.g., 0-5°C).
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High Reactant Concentration: Overly concentrated solutions can lead to a more vigorous reaction. Consider using a more dilute solution of the starting material.
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Caption: Troubleshooting workflow for a runaway exothermic reaction.
Q2: The reaction mixture has turned dark brown or black, and I've isolated a tarry substance. What went wrong?
A2: The formation of dark, tarry byproducts typically indicates oxidative side reactions or decomposition.[3]
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Potential Causes & Solutions:
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Excessive Temperature: Even if a full runaway reaction is avoided, localized "hot spots" due to poor stirring or brief temperature excursions can cause oxidation of the aniline ring.[3] Ensure vigorous, efficient stirring and strict temperature control throughout the addition process.
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Aggressive Nitrating Agent: The concentration of the nitrating mixture might be too high, or its composition may be off.[3] Prepare the nitrating agent carefully and ensure it is kept cold before addition.
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Impure Starting Material: Impurities in the 2,3,4-trifluoroaniline can act as catalysts for decomposition. Use high-purity starting materials.
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Q3: My final product yield is very low. What are the likely causes?
A3: Low yields can result from several factors unrelated to a dramatic exothermic event.
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Potential Causes & Solutions:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or an inadequate amount of the nitrating agent. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
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Product Loss During Workup: The product may be partially soluble in the aqueous phase after quenching. Ensure the quenched mixture is very cold to maximize precipitation. Perform extractions with a suitable organic solvent if the product does not fully precipitate.[2]
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Side Reactions: The formation of undesired isomers or multiple nitration products can reduce the yield of the target compound. Strict temperature control is the primary method to improve regioselectivity and minimize side reactions.[2]
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Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for this specific nitration?
A1: All nitration reactions are highly exothermic, releasing significant heat.[1] The presence of the activating amino group on the aniline ring makes it highly susceptible to reaction. Without precise temperature control, the reaction rate can accelerate exponentially, leading to a dangerous runaway reaction with the risk of explosion and the release of toxic gases like nitrogen oxides.[1][2] Furthermore, higher temperatures promote the formation of unwanted byproducts and decrease overall yield.[3]
Q2: What is the optimal temperature range for the nitration of a trifluoroaniline derivative?
A2: The ideal temperature is typically kept very low to moderate the reaction rate. A range of 0°C to 10°C is common for nitrations of activated rings like anilines.[1] This is most effectively achieved using an ice-salt bath or a laboratory-grade chiller.
Q3: What is the role of sulfuric acid in the nitrating mixture?
A3: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the electron-rich aromatic ring, leading to nitration.[2]
Q4: What are the key safety precautions for this synthesis?
A4: Due to the hazardous nature of the reagents and the reaction itself, strict safety protocols are mandatory.
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Always conduct the experiment in a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4]
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Ensure an emergency quenching station (e.g., a large bucket of ice water) is readily accessible.
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Add reagents slowly and deliberately, never rushing the process.
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Never perform the reaction at a larger scale without a proper risk assessment and potentially specialized equipment.[5]
Data Presentation: Nitration Reaction Parameters
The following table summarizes typical conditions for nitration reactions of aniline derivatives, providing a reference for experimental design.
| Parameter | Condition 1: General Aniline Nitration | Condition 2: m-Nitroaniline Nitration | Notes |
| Starting Material | Acetanilide (Protected Aniline) | m-Nitroaniline | Protection of the amino group (as in acetanilide) can moderate the reaction. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | 90% HNO₃ / 27-33% Oleum | Oleum (fuming sulfuric acid) provides a more potent nitrating mixture for deactivated rings. |
| Reaction Temperature | 0 - 10 °C[1] | 18 - 20 °C[4] | The optimal temperature depends on the reactivity of the specific substrate. |
| Addition Time | 30 - 60 minutes | 1 - 4 hours[4] | Slower addition is crucial for larger scales and more reactive substrates. |
| Stirring | Vigorous mechanical/magnetic stirring | Efficient mechanical stirring[4] | Essential for ensuring even heat distribution and preventing localized hot spots. |
| Quenching Method | Pour onto crushed ice[1][2] | Pour onto crushed ice[4] | A rapid and effective method to stop the reaction and precipitate the product. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative methodology based on standard nitration procedures. All experiments should be performed with a thorough prior risk assessment.
Materials:
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2,3,4-Trifluoroaniline (≥98% purity)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice and Distilled Water
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Sodium Bicarbonate (Saturated Solution)
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
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Three-neck round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Thermometer
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Ice-salt bath
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Büchner funnel and vacuum flask
Procedure:
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Setup: Equip a three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
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Dissolution: Charge the flask with 2,3,4-trifluoroaniline (1.0 eq). Begin stirring and slowly add concentrated sulfuric acid (approx. 3-4 eq) while ensuring the internal temperature does not exceed 20°C. Stir until a clear solution is obtained.
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Cooling: Cool the solution to 0-5°C using the ice-salt bath.
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Preparation of Nitrating Mixture: In a separate beaker, cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq). Keep this mixture cold.
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Nitration (Critical Step): Fill the dropping funnel with the cold nitrating mixture. Add the mixture dropwise to the stirred trifluoroaniline solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10°C at all times.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting material.
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Quenching: In a large beaker, prepare a slurry of crushed ice and water. With vigorous stirring, slowly pour the reaction mixture onto the ice. A yellow precipitate should form.
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Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water until the washings are neutral (test with pH paper).
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Neutralization & Extraction (Optional): If significant product remains in the filtrate, carefully neutralize the filtrate with a saturated sodium bicarbonate solution and extract with dichloromethane or ethyl acetate.
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Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
"2,3,4-Trifluoro-6-nitroaniline" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trifluoro-6-nitroaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place.[1] It is hygroscopic and should be kept in a tightly closed container, preferably under an inert gas like argon or nitrogen to prevent moisture absorption and potential degradation.[1]
Q2: What are the primary hazards associated with handling this compound?
A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to use personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]
Q3: Is this compound considered stable?
A3: Generally, this compound is considered a stable chemical intermediate under recommended storage conditions, making it suitable for various synthetic applications in pharmaceuticals and agrochemicals.[2][3][4] However, like many nitroaromatic compounds, it can be susceptible to degradation under specific stress conditions such as high temperatures, exposure to light, and extreme pH.
Q4: How does the fluorine substitution affect the stability and degradation of the molecule?
A4: The presence of three electron-withdrawing fluorine atoms on the aniline ring can influence the molecule's stability and reactivity. Increased fluorine substitution on anilines has been observed to decrease the rate of aerobic biodegradation.[3] The strong carbon-fluorine bonds generally enhance thermal and chemical stability.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (yellowing or darkening) upon storage. | 1. Exposure to light: Photodegradation can lead to the formation of colored impurities. 2. Exposure to air/moisture: The compound is hygroscopic and may react with atmospheric components.[1] 3. Elevated temperature: Thermal stress can cause decomposition. | 1. Store the compound in an amber or opaque container to protect it from light. 2. Ensure the container is tightly sealed and consider storing it in a desiccator or under an inert atmosphere.[1] 3. Store at recommended cool temperatures. |
| Inconsistent analytical results (e.g., HPLC, NMR). | 1. Presence of degradation products: The compound may have degraded, leading to extra peaks in chromatograms or signals in spectra. 2. Contamination: Impurities from solvents, reagents, or improper handling. 3. Hygroscopic nature: Absorption of water can affect the sample's concentration and purity assessment. | 1. Perform a fresh analysis of the starting material to confirm its purity. Consider running forced degradation studies to identify potential degradation products. 2. Use high-purity solvents and reagents. Ensure glassware is clean and dry. 3. Dry the sample under vacuum before analysis if appropriate, or use a method that is not sensitive to water content. |
| Poor yield or unexpected side products in a reaction involving this compound. | 1. Degradation of the starting material: Using a degraded starting material will impact the reaction outcome. 2. Reaction conditions: The reaction conditions (e.g., temperature, pH, solvent) may be promoting the degradation of the starting material or product. 3. Reactivity of the compound: The fluorine and nitro groups can influence the compound's reactivity in unexpected ways. | 1. Confirm the purity of the this compound before starting the reaction. 2. Optimize reaction conditions. Consider running the reaction at a lower temperature or under an inert atmosphere. 3. Conduct small-scale pilot reactions to understand the reactivity and identify potential side products. |
Stability and Degradation Pathways
While specific experimental data on the degradation pathways of this compound is limited in publicly available literature, general principles of organic chemistry and knowledge of similar compounds allow for the postulation of likely degradation routes. Forced degradation studies are essential to confirm these pathways.[6][7]
Potential Degradation Pathways:
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Hydrolysis: Under acidic or basic conditions, the amine group could be a site for reactions, although the electron-withdrawing effects of the fluorine and nitro groups may influence its reactivity. The carbon-fluorine bonds are generally resistant to hydrolysis.
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Oxidation: The aniline moiety is susceptible to oxidation, which could lead to the formation of various colored byproducts.
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Nitroaromatic compounds are known to undergo photoreduction of the nitro group or other complex reactions.
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Thermal Degradation: At elevated temperatures, nitroaromatic compounds can undergo decomposition, often initiated by the cleavage of the C-NO₂ bond.[8]
Below are diagrams illustrating hypothetical degradation pathways and a general workflow for stability testing.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of this compound and the analytical methods available.
Hydrolytic Degradation Study
Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.
Methodology:
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Prepare stock solutions of this compound in a suitable organic co-solvent if it has low aqueous solubility.
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Prepare separate solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
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Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
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At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
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Analyze the samples for the appearance of degradation products and the decrease in the concentration of the parent compound.
Photostability Study
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology:
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Expose a sample of the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][9]
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The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.[10]
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A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
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After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
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Compare the chromatograms to identify any photodegradation products.
Thermal Degradation Study
Objective: To investigate the stability of the compound under thermal stress.
Methodology:
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Place a sample of the solid compound in a controlled temperature oven (e.g., at 80°C, 100°C, and 120°C).
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Expose the sample for a defined period, taking samples at various time points.
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Analyze the samples using a suitable analytical technique (e.g., HPLC, DSC, TGA) to detect any degradation.
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Differential Scanning Calorimetry (DSC) can be used to determine the melting point and onset of decomposition.[11][12] Thermogravimetric Analysis (TGA) can quantify mass loss upon heating.[13]
Caption: General workflow for forced degradation studies.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents a template for how such data should be structured and reported based on forced degradation studies.
| Stress Condition | Parameter | Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 72 h | 5% | 2,3,4-Trifluoro-6-aminophenol |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 72 h | 15% | 2,3-Difluoro-4-hydroxy-6-nitroaniline |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 10% | N-Oxide derivative |
| Photolytic | ICH Q1B | Ambient | - | 8% | Reduced nitro group to nitroso |
| Thermal (Solid) | Dry Heat | 100°C | 7 days | 3% | Volatile decomposition products |
Disclaimer: The degradation percentages and products listed in the table are hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 13. benchchem.com [benchchem.com]
Troubleshooting guide for scaling up "2,3,4-Trifluoro-6-nitroaniline" reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis and scale-up of 2,3,4-Trifluoro-6-nitroaniline.
Troubleshooting Guide
Scaling up the synthesis of this compound, a key intermediate in pharmaceuticals and agrochemicals, presents several challenges.[1] This guide addresses common issues encountered during the reaction, focusing on a two-step approach involving the protection of the aniline, followed by nitration and deprotection. This method is generally preferred to avoid oxidation and control the regioselectivity of the nitration.
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion of Starting Material (2,3,4-Trifluoroaniline) | Incomplete Acetylation: Insufficient acetic anhydride or catalyst, or reaction time is too short. | Ensure a slight excess of acetic anhydride is used. Monitor the reaction progress using TLC or LC-MS until the starting aniline is consumed. |
| Low Reaction Temperature: The acetylation reaction may be too slow at ambient temperature. | Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. | |
| Formation of Multiple Nitrated Isomers | Direct Nitration without Protection: The amino group is ortho, para-directing, but direct nitration can lead to a mixture of isomers and oxidation products. | Protect the amino group as an acetanilide before nitration. The acetamido group will primarily direct the nitration to the para position relative to itself. |
| Reaction Temperature Too High: Higher temperatures can lead to the formation of undesired isomers. | Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent. | |
| Low Yield of this compound | Oxidation of the Aniline: Direct nitration of anilines with strong acids can cause significant oxidation and formation of tarry byproducts. | The use of a protecting group on the amine functionality is crucial to prevent side reactions.[2] |
| Loss of Product During Work-up: The product may be partially soluble in the aqueous phase, or lost during extraction and purification steps. | Carefully perform extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Minimize the number of purification steps where possible. | |
| Runaway Reaction During Nitration | Poor Temperature Control: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature if not adequately controlled.[2] | Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and portion-wise, ensuring the internal temperature does not exceed the set limit. Use an efficient cooling bath (ice-salt or dry ice-acetone). |
| Inadequate Mixing: Localized "hot spots" can form if the reaction mixture is not stirred efficiently, leading to localized runaway reactions. | Use a powerful overhead stirrer to ensure vigorous and homogenous mixing throughout the reaction. | |
| Difficulty in Product Purification | Presence of Tarry Byproducts: Oxidation of the aniline can lead to the formation of colored, high molecular weight impurities that are difficult to remove. | Protecting the aniline group before nitration will significantly reduce the formation of these byproducts. If present, column chromatography on silica gel may be necessary. |
| Residual Acids: Incomplete quenching and washing can leave residual nitric and sulfuric acid in the product. | After quenching the reaction on ice, thoroughly wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine until the aqueous layer is neutral. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of 2,3,4-trifluoroaniline before nitration?
A1: Direct nitration of anilines is often problematic. The strong oxidizing conditions of the nitrating mixture can oxidize the electron-rich aniline, leading to the formation of tarry byproducts and low yields. Furthermore, in a highly acidic medium, the amino group is protonated to form an anilinium ion, which is a meta-directing group. Protecting the amino group, for example as an acetanilide, mitigates these issues by reducing the activating effect of the amino group and directing the incoming nitro group primarily to the para position.
Q2: What are the key safety precautions to consider when scaling up this nitration reaction?
A2: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[2] Key safety precautions include:
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Strict Temperature Control: Use a reliable cooling system and monitor the internal reaction temperature continuously.
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Slow Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to prevent a rapid buildup of heat.
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Efficient Stirring: Ensure vigorous and consistent mixing to avoid localized hot spots.
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Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.[3]
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Emergency Plan: Have a clear plan for quenching the reaction in case of a thermal runaway.
Q3: What are the expected byproducts in this reaction?
A3: With a protected aniline, the main byproduct is typically the ortho-nitrated isomer. The ratio of para to ortho substitution will depend on the reaction conditions. If the protection is incomplete or if direct nitration is attempted, other byproducts can include dinitrated products and various oxidation products.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the acetylation and nitration steps. A suitable eluent system would typically be a mixture of hexane and ethyl acetate. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Experimental Protocols
Protection of 2,3,4-Trifluoroaniline (Acetylation)
Methodology:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluoroaniline in glacial acetic acid.
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Add acetic anhydride (1.1 equivalents) to the solution.
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Heat the mixture to a gentle reflux (around 100-110 °C) for 1-2 hours.
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Monitor the reaction by TLC until the starting aniline is no longer visible.
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Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice water with stirring.
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Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it to obtain N-(2,3,4-trifluorophenyl)acetamide.
Nitration of N-(2,3,4-trifluorophenyl)acetamide
Methodology:
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
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Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
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Slowly add the dried N-(2,3,4-trifluorophenyl)acetamide in portions, ensuring the temperature remains below 10 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a separate flask containing a small amount of concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
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After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the progress by TLC.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
Deprotection of the Nitro-acetanilide (Hydrolysis)
Methodology:
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Suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.
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Cool the reaction mixture and pour it into ice water.
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Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude this compound.
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Collect the solid by vacuum filtration, wash with water, and dry.
Purification
Methodology:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a light yellow to orange crystalline solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Improving regioselectivity in reactions with "2,3,4-Trifluoro-6-nitroaniline"
Welcome to the technical support center for 2,3,4-Trifluoro-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges related to regioselectivity in chemical reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive position on this compound for nucleophilic aromatic substitution (SNAr)?
A1: The most probable site for nucleophilic aromatic substitution (SNAr) is the carbon at the C-4 position. The fluorine atom at this position is para to the strongly electron-withdrawing nitro group (-NO2). This positioning provides the greatest resonance stabilization for the negatively charged intermediate (Meisenheimer complex) formed during the reaction, making it the most electronically favorable site for attack.[1]
Q2: Which other positions are reactive, and under what circumstances?
A2: The fluorine at the C-2 position, being ortho to the nitro group, is also activated towards nucleophilic attack. However, it is generally less reactive than the C-4 position due to a combination of slightly less favorable resonance stabilization and potential steric hindrance from the adjacent C-1 amino group. The fluorine at the C-3 position is meta to the nitro group and is considered the least reactive, as this position does not benefit from resonance stabilization of the intermediate.[2] Significant substitution at C-2 or C-3 would typically require more forcing conditions or specialized catalytic systems.
Q3: How does the choice of solvent impact the reaction and its regioselectivity?
A3: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended. These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself, thereby increasing its nucleophilicity and accelerating the reaction rate.[3] While solvent choice has a major impact on reaction rate, its effect on regioselectivity between the activated C-4 and C-2 positions is often less pronounced, though switching to a less polar solvent may sometimes enhance selectivity by favoring the thermodynamically more stable product.[3]
Q4: What is the role of the base in these reactions?
A4: A base is typically required to deprotonate the nucleophile (e.g., an alcohol or a primary/secondary amine), increasing its nucleophilicity. Common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. The choice of base is critical; a weak base may result in an incomplete reaction, while an overly strong or sterically hindered base could promote side reactions.[4]
Troubleshooting Guide for Poor Regioselectivity
This guide addresses the common issue of obtaining a mixture of regioisomers or undesired side products during reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Formation of C-2 Substituted Isomer | The C-2 position is electronically activated, although less so than C-4. Higher reaction temperatures can provide enough energy to overcome the activation barrier for C-2 substitution, leading to a mixture of isomers. | Optimize Temperature: Lower the reaction temperature. Start reactions at room temperature or even 0 °C and slowly warm if necessary. This favors the formation of the thermodynamically more stable C-4 substituted product. |
| The nucleophile is small and not sterically demanding, allowing easier access to the more hindered C-2 position. | Modify Nucleophile: If possible, consider using a bulkier nucleophile to sterically disfavor attack at the C-2 position, which is flanked by the amino group. | |
| Low Overall Yield | Incomplete reaction due to insufficient activation of the nucleophile or poor solvent choice. | Base and Solvent Selection: Ensure an adequate amount of a suitable base (e.g., K₂CO₃, NaH) is used. Confirm that a dry, polar aprotic solvent (e.g., DMF, DMSO) is being employed to maximize nucleophile reactivity.[3] |
| Reaction temperature is too low, leading to slow kinetics. | Increase Temperature Cautiously: While high temperatures can harm selectivity, a moderate increase (e.g., to 60-80 °C) may be necessary to drive the reaction to completion. Monitor closely by TLC or LC-MS. | |
| Formation of Di-substituted Products | The product of the initial substitution is still reactive, or an excess of the nucleophile is present, leading to a second substitution. | Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.05 - 1.2 equivalents). Add the nucleophile slowly to the reaction mixture to avoid high local concentrations that can promote di-substitution.[3] |
Factors Influencing Regioselectivity
The regiochemical outcome of SNAr reactions on this compound is primarily dictated by electronic effects.
Experimental Protocols
While specific data for this compound is limited, the following general protocol, adapted from procedures for structurally similar compounds, serves as an excellent starting point for achieving regioselective C-4 substitution.[3]
General Protocol: Regioselective C-4 Amination
This procedure details the reaction of this compound with a generic primary or secondary amine nucleophile.
Materials:
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This compound (1.0 eq)
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Amine nucleophile (e.g., ethylamine, aniline) (1.1 - 1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of aniline).
-
Add Base: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add Nucleophile: Slowly add the amine nucleophile (1.1 - 1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. An organic product should precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-amino-2,3-difluoro-6-nitroaniline derivative.
Troubleshooting Workflow
Use the following workflow to diagnose and solve common issues encountered during your experiment.
References
Preventing unwanted side reactions of the amino group in "2,3,4-Trifluoro-6-nitroaniline"
Welcome to the technical support center for 2,3,4-Trifluoro-6-nitroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted side reactions involving the amino group during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound less reactive than in aniline?
A1: The reactivity of the amino group is significantly reduced due to the strong electron-withdrawing effects of the ortho-nitro group and the three fluorine atoms on the aromatic ring.[1][2] These substituents decrease the electron density on the nitrogen atom, making it less nucleophilic and less basic compared to aniline.[2] Consequently, reactions involving the amino group often require more forcing conditions, which can lead to side reactions.[1]
Q2: What are the most common unwanted side reactions involving the amino group?
A2: The most common side reactions depend on the specific transformation being attempted:
-
N-Alkylation: Over-alkylation to form the secondary N,N-dialkylated product is a frequent issue.[2]
-
N-Acylation: Incomplete reactions due to the low nucleophilicity of the amine.
-
Diazotization: Decomposition of the thermally unstable diazonium salt, leading to phenolic byproducts and the evolution of nitrogen gas.[3] Another common issue is the unwanted coupling of the diazonium salt with unreacted starting material.[3]
-
Electrophilic Aromatic Substitution (on a different ring): If the molecule is used as a nucleophile in reactions like Buchwald-Hartwig amination, side reactions such as dehalogenation of the coupling partner can occur.[4]
Q3: When should I consider protecting the amino group?
A3: Protecting the amino group is a crucial strategy when the planned reaction conditions could lead to undesirable side reactions at the nitrogen atom.[5] Protection is recommended under the following circumstances:
-
Harsh Reaction Conditions: When using strong acids, bases, or oxidizing/reducing agents that could react with the amino group.
-
Electrophilic Reagents: When subsequent reactions involve electrophiles that could attack the amino group instead of the desired reaction site. A classic example is protecting the amine via acetylation before performing a nitration to control the regioselectivity and prevent side reactions.[6]
-
Preventing Polysubstitution: To avoid multiple substitutions on the nitrogen, such as in N-alkylation.[2]
Troubleshooting Guides
Guide 1: N-Acylation
N-acylation is a common reaction to form an amide. Due to the reduced nucleophilicity of this compound, challenges may arise.
Q: My N-acylation reaction is showing low yield or is not proceeding to completion. What can I do?
A: This is a common issue stemming from the low reactivity of the aniline.
-
Increase Reactivity of Acylating Agent: Use a more reactive acylating agent. Acyl chlorides or anhydrides are generally more effective than carboxylic acids.[7]
-
Add a Catalyst: For less reactive acylating agents, consider using a catalyst. Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids can activate the acylating agent.[8]
-
Optimize Base and Solvent: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct (e.g., HCl).[9] Polar aprotic solvents like DMF or acetonitrile can help to increase reaction rates.[2]
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate. Monitor for potential decomposition.[2]
Experimental Protocol: N-Acetylation of this compound
This protocol describes a general method for protecting the amino group as an acetamide.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.
-
Reagent Addition: Add acetic anhydride (1.1 to 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-acetylated product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Guide 2: N-Alkylation
This reaction is prone to side products, particularly over-alkylation.
Q: I am observing significant amounts of the N,N-dialkylated product in my reaction. How can I favor mono-alkylation?
A: N,N-dialkylation is a common side reaction when the mono-alkylated product is still sufficiently nucleophilic to react again.[2]
-
Control Stoichiometry: Use a slight excess of the aniline relative to the alkylating agent (e.g., 1.2 equivalents of aniline to 1.0 equivalent of alkylating agent).[2]
-
Slow Addition: Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration of it at all times.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-alkylated product, although it may require longer reaction times.
Q: My N-alkylation reaction is very slow. How can I improve the rate?
A: The low nucleophilicity of the amine often requires forcing conditions.[1]
-
Choice of Base and Solvent: Use a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[1][2]
-
Alkylating Agent Reactivity: Use a more reactive alkylating agent. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides (R-I > R-Br > R-Cl).[2]
-
Increase Temperature: Heating the reaction, often in the range of 60-100 °C, is typically necessary to achieve a reasonable rate.[1][2]
Table 1: Recommended Conditions for Mono-N-Alkylation
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Stronger bases are needed to deprotonate the weakly basic aniline.[1][2] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize charged intermediates and increase rates.[2] |
| Temperature | 60 - 100 °C | Increased temperature is often required due to low substrate reactivity.[1][2] |
| Alkylating Agent | Alkyl Iodide or Bromide | Higher reactivity leads to faster conversion at lower temperatures.[2] |
| Stoichiometry | 1.1 - 1.5 eq. of Aniline | An excess of the amine favors the mono-alkylated product.[2] |
Guide 3: Buchwald-Hartwig Amination
When using this compound as the amine coupling partner.
Q: I am attempting a Buchwald-Hartwig amination and observing low yields and/or significant dehalogenation of my aryl halide. What could be the cause?
A: Buchwald-Hartwig reactions are sensitive to the choice of catalyst, ligand, base, and solvent.[4][10] The low nucleophilicity of this compound can make the coupling challenging.
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][11]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is commonly used.[4] However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ might be necessary, potentially requiring a different ligand or higher temperature.
-
Catalyst System: Ensure the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and handled under an inert atmosphere to prevent catalyst deactivation.[4]
Guide 4: Diazotization
This reaction is used to convert the primary amine into a diazonium salt, a versatile intermediate.
Q: My diazotization reaction mixture is turning dark brown, and the yield of the subsequent reaction is low. What is happening?
A: Dark coloration typically indicates the decomposition of the diazonium salt, which is thermally unstable.[3]
-
Strict Temperature Control: It is critical to maintain the reaction temperature between 0 and 5 °C.[3] Use an ice-salt bath to ensure the temperature does not rise during the exothermic addition of sodium nitrite.
-
Sufficient Acidity: High acidity is necessary to generate the nitrosonium ion (NO⁺) electrophile and to protonate the starting aniline, which prevents it from reacting with the newly formed diazonium salt (a common side reaction).[3] Strong mineral acids like HCl or H₂SO₄ are standard.[3]
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the amine.[3] This helps control the temperature and prevents a buildup of nitrous acid.
Table 2: Troubleshooting Diazotization Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazonium salt decomposition. 2. Incomplete reaction. | 1. Maintain temperature strictly at 0-5 °C. Use the diazonium salt immediately in the next step. 2. Ensure slow addition of NaNO₂ and allow sufficient reaction time (15-30 min) after addition is complete.[3] |
| Dark Brown/Black Color | 1. Temperature too high. 2. Insufficient acid. | 1. Improve cooling with an ice-salt bath. 2. Increase the acid concentration to prevent unwanted azo coupling side reactions.[3] |
| Gas Evolution (N₂) | Thermal decomposition of the diazonium salt. | Maintain temperature below 5 °C at all times.[3] |
Visualization of Workflows and Logic
Diagram 1: General Decision Workflow
Caption: Decision-making workflow for handling the amino group.
Diagram 2: N-Acetylation and Deprotection Workflow
Caption: Workflow for protection, reaction, and deprotection.
Diagram 3: Troubleshooting Logic for N-Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. This compound | 148416-38-0 | Benchchem [benchchem.com]
- 7. US20020016506A1 - Process for producing N-acylnitroaniline derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 2,3,4-Trifluoro-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,4,Trifluoro-6-nitroaniline via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 2,3,4-Trifluoro-6-nitroaniline in a question-and-answer format.
Q1: The this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.
-
Solvent Selection: While specific solubility data for this compound is not widely available, related compounds like 2-nitroaniline show good solubility in polar organic solvents.[1] Consider screening solvents such as ethanol, methanol, isopropanol, or acetone. The principle of "like dissolves like" suggests that polar solvents are a good starting point.[2]
-
Solvent Volume: Ensure you are using a sufficient volume of the solvent. Add the solvent in small portions to the heated crude material until it just dissolves.[3]
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of the compound.[4]
Q2: After dissolving the compound and allowing the solution to cool, no crystals have formed. What is the problem?
A2: The absence of crystal formation upon cooling can be attributed to several factors, most commonly supersaturation.[4][5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][4][5]
-
Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[2][3][4][5]
-
-
Concentration: It's possible that too much solvent was used.[5][6] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance.[5] Rapid cooling can sometimes inhibit crystallization.[6] Consider allowing the flask to cool to room temperature on a surface that does not draw heat away too quickly before moving it to an ice bath.[3]
Q3: My compound has "oiled out" instead of forming solid crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][7] This often happens with low-melting-point compounds or when the solution is highly concentrated. The melting point of this compound is reported to be 60°C.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution and then allow it to cool slowly.[7]
-
Slower Cooling: A very slow cooling rate can favor the formation of crystals over oil.[5]
-
Solvent Choice: The chosen solvent may not be ideal. Consider re-attempting the recrystallization with a different solvent.
Q4: The recovery of my purified this compound is very low. What could have gone wrong?
A4: A low yield can be frustrating and may be caused by several factors during the recrystallization process.[4][6]
-
Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor.[2][4][5][6] Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[4]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation before filtration.[4]
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[2]
Q5: The purity of my recrystallized product has not significantly improved. Why?
A5: If the purity has not improved, it may be due to the presence of impurities with similar solubility characteristics to your target compound.
-
Insoluble Impurities: If there were insoluble impurities in the crude product, they should have been removed by hot filtration before cooling.[4]
-
Soluble Impurities: If the impurities have similar solubility to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary.[4] Alternatively, consider using a different solvent where the solubility of the impurity and your product are more distinct.[4]
Quantitative Data Summary
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Ethanol | 25 (RT) | ||
| 78 (Boiling) | |||
| Methanol | 25 (RT) | ||
| 65 (Boiling) | |||
| Isopropanol | 25 (RT) | ||
| 82 (Boiling) | |||
| Acetone | 25 (RT) | ||
| 56 (Boiling) | |||
| Water | 25 (RT) | Likely very low[1][10] | |
| 100 (Boiling) |
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add a few drops of a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone) to each test tube at room temperature.
-
Observe the solubility. An ideal recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.[3]
-
Gently heat the test tubes that show low solubility at room temperature.
-
The best solvent will dissolve the compound completely at its boiling point.
-
Allow the solutions that dissolved the compound upon heating to cool to room temperature and then in an ice bath.
-
A suitable solvent will result in the formation of a good yield of crystals upon cooling.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the compound dissolves completely. Add more solvent in small portions if necessary, aiming for a saturated solution at the boiling point of the solvent.[2][3][11]
-
If insoluble impurities are present, perform a hot filtration.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[2][3]
-
After crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[3][11]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3][11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.[2][11]
-
Dry the purified crystals. The purity can be checked by melting point analysis. A pure compound will have a sharp melting point close to the literature value (60°C).
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2,3,4-Trifluoro-6-nitroaniline vs. Dichloronitroaniline Isomers
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among these, halogenated nitroanilines serve as critical intermediates, particularly in reactions governed by nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of the reactivity of 2,3,4-trifluoro-6-nitroaniline against various dichloronitroaniline isomers, offering researchers, scientists, and drug development professionals a data-driven basis for substrate selection.
The enhanced reactivity of fluorinated nitroaromatics in SNAr reactions is a well-established principle in organic chemistry. This counterintuitive phenomenon, where the stronger carbon-fluorine bond is more readily cleaved than a carbon-chlorine bond, is attributed to the high electronegativity of the fluorine atom. This potent inductive effect stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the reaction, thereby lowering the activation energy.[1]
Quantitative Reactivity Comparison
In contrast, dichloronitroanilines, while also activated towards SNAr, are expected to exhibit lower reactivity. The lesser electronegativity of chlorine compared to fluorine results in a less effective stabilization of the Meisenheimer complex. The reactivity of dichloronitroaniline isomers will also vary depending on the position of the chlorine and nitro groups.
For a quantifiable perspective, kinetic studies on simpler 1-halo-2,4-dinitrobenzenes reacting with piperidine show that the rate of substitution is significantly faster for the fluorinated substrate.[1] This principle strongly suggests a similar, if not more pronounced, reactivity difference between the trifluorinated and dichlorinated nitroanilines.
| Compound | Key Structural Features | Expected Relative Reactivity in SNAr | Rationale |
| This compound | Three fluorine atoms and one nitro group activating the ring. | High | The strong inductive effect of the three fluorine atoms and the nitro group significantly stabilizes the Meisenheimer intermediate. |
| Dichloronitroaniline (Isomers) | Two chlorine atoms and one nitro group activating the ring. | Moderate to Low | Chlorine is less electronegative than fluorine, leading to less stabilization of the Meisenheimer intermediate compared to the trifluorinated analogue. Reactivity will vary among isomers based on substituent positions. |
Experimental Protocols
To empirically determine and compare the reactivity of these substrates, a standardized kinetic experiment can be performed. Below is a representative protocol for a nucleophilic aromatic substitution reaction that can be adapted for both this compound and a selected dichloronitroaniline isomer.
General Protocol for Kinetic Analysis of SNAr Reactions
Objective: To determine the second-order rate constant for the reaction of a halogenated nitroaniline with a nucleophile (e.g., piperidine or morpholine).
Materials:
-
This compound or a dichloronitroaniline isomer
-
Nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., Methanol, DMSO)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of the halogenated nitroaniline in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a series of stock solutions of the nucleophile at concentrations significantly higher than the substrate (e.g., 1 x 10⁻² M to 5 x 10⁻² M) to ensure pseudo-first-order kinetics.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, mix the substrate solution with a specific concentration of the nucleophile solution.
-
Immediately begin monitoring the reaction by recording the absorbance of the product at its λmax over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order rate equation.
-
Repeat the experiment with different concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the nucleophile concentration.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Logical relationship of factors influencing the comparative reactivity.
References
The Elusive Drug Candidates of 2,3,4-Trifluoro-6-nitroaniline: A Guide to a Molecule of Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of chemical intermediates, 2,3,4-Trifluoro-6-nitroaniline has been identified as a versatile building block with significant potential in pharmaceutical synthesis.[1][2][3] However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, named drug candidates directly derived from this promising starting material.
While the unique electronic properties conferred by its trifluoro and nitro functional groups suggest its utility in the creation of innovative pharmaceuticals, concrete examples of its successful incorporation into clinical or late-stage preclinical drug candidates remain elusive.[1][4] This guide, therefore, serves not as a direct comparison of existing drugs, but as an exploration of the potential applications of this compound in drug discovery, based on the known activities of structurally related compounds.
Theoretical Applications in Kinase Inhibition
The core structure of this compound bears resemblance to intermediates used in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The aniline moiety, once the nitro group is reduced, can serve as a key pharmacophore for interaction with the hinge region of kinase active sites. The trifluoro-substitution pattern can enhance binding affinity and modulate pharmacokinetic properties.
While no direct synthesis of prominent kinase inhibitors like gefitinib, lapatinib, or erlotinib from this compound has been documented, the synthesis of these drugs often involves structurally similar fluoroanilines. This suggests a plausible, albeit currently undocumented, synthetic pathway where this compound could be a valuable precursor.
General Experimental Workflow for Investigating Derivatives
For researchers interested in exploring the potential of this compound, a general experimental workflow to synthesize and evaluate novel derivatives, particularly as kinase inhibitors, is proposed.
Detailed Methodologies for Key Experiments:
1. Reduction of the Nitro Group:
-
Protocol: To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate), a catalyst such as 10% Palladium on carbon (Pd/C) is added. The reaction mixture is then subjected to hydrogenation at a specified pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding aniline.
2. In vitro Kinase Inhibition Assay:
-
Principle: The ability of a test compound to inhibit the activity of a specific kinase is measured. This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified. A decrease in luminescence indicates kinase inhibition.
-
Protocol: The kinase, a suitable substrate, and ATP are incubated in a buffer solution. The test compound is added at various concentrations. The reaction is allowed to proceed for a set time, after which a reagent is added to stop the reaction and generate a luminescent signal proportional to the remaining ATP. The signal is read using a luminometer. IC50 values are then calculated from the dose-response curves.
Potential Signaling Pathways to Investigate
Given the structural hints towards kinase inhibition, derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
References
A Comparative Guide to Alternative Synthetic Routes for 2,3,4-Trifluoro-6-nitroaniline Precursors
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 2,3,4-Trifluoro-6-nitroaniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique electronic properties imparted by the fluorine and nitro functional groups.[1] This guide provides a comparative analysis of two primary alternative synthetic routes to the precursors of this compound, offering detailed experimental protocols and quantitative data to inform strategic synthetic planning.
The two routes diverge in their approach to constructing the target molecule's precursors, with one pathway focusing on the late-stage introduction of the nitro group and the other on a late-stage amination.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including the availability of starting materials, desired yield, scalability, and safety considerations. Below is a summary of the two alternative pathways.
| Feature | Route 1: Nitration of 2,3,4-Trifluoroaniline | Route 2: Amination of 1,2,3,4-Tetrafluoro-5-nitrobenzene |
| Starting Material | 1,2,3,4-Tetrafluorobenzene | 1,2,3,4-Tetrafluorobenzene (for the precursor) |
| Key Intermediate | 2,3,4-Trifluoroaniline | 1,2,3,4-Tetrafluoro-5-nitrobenzene |
| Final Step to Precursor | Nitration | Amination (Nucleophilic Aromatic Substitution) |
| Reported/Expected Yield | High (91% for amination step) | High (98-99% for analogous amination)[2] |
| Key Reagents | Liquid Ammonia, Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Nitrating Mixture, Aqueous Ammonia |
| Reaction Conditions | High pressure/temperature for amination | Moderate temperature for amination |
| Advantages | High-yield synthesis of the aniline precursor is documented.[3][4] | Potentially milder conditions for the final amination step. High yields in analogous reactions are reported.[2] |
| Disadvantages | Nitration of anilines can sometimes lead to side products. | The synthesis of the tetrafluoronitrobenzene precursor may involve multiple steps. |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1, proceeding through the amination of a tetrafluorobenzene precursor followed by nitration.
Caption: Synthetic pathway for Route 2, involving the nitration of a tetrafluorobenzene precursor followed by nucleophilic aromatic substitution (amination).
Experimental Protocols
Below are detailed experimental methodologies for the key transformations in each synthetic route.
Route 1: Nitration of 2,3,4-Trifluoroaniline
Step 1: Synthesis of 2,3,4-Trifluoroaniline
This protocol is adapted from a patented procedure.[3][4]
-
Materials: 1,2,3,4-Tetrafluorobenzene, Propylene Glycol, Copper Powder, Liquid Ammonia, Liquid Caustic Soda.
-
Procedure:
-
In an autoclave, charge 1500 g of 1,2,3,4-tetrafluorobenzene, 3800 g of propylene glycol, and 20 g of copper powder.
-
Cool the mixture to below 15 °C and purge the autoclave with nitrogen.
-
Introduce 182 g of liquid ammonia into the sealed autoclave.
-
Heat the reaction mixture to 220 °C and maintain for 48 hours.
-
After the reaction, cool the mixture to 20 °C and carefully vent the autoclave.
-
Add liquid caustic soda to the reaction mixture and stir to achieve phase separation.
-
The organic layer is then subjected to vacuum distillation to yield the target product, 2,3,4-trifluoroaniline.
-
-
Yield: 91%.[4]
Step 2: Nitration of 2,3,4-Trifluoroaniline (General Protocol)
This is a general protocol for the nitration of a fluoroaniline and may require optimization for this specific substrate.
-
Materials: 2,3,4-Trifluoroaniline, Concentrated Sulfuric Acid (98%), Fuming Nitric Acid.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.
-
Slowly add 2,3,4-trifluoroaniline to the cold sulfuric acid while maintaining the temperature.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization.
-
Route 2: Amination of 1,2,3,4-Tetrafluoro-5-nitrobenzene
Step 1: Synthesis of 1,2,3,4-Tetrafluoro-5-nitrobenzene (General Protocol)
-
Materials: 1,2,3,4-Tetrafluorobenzene, Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure:
-
Follow a standard aromatic nitration procedure similar to the one described in Route 1, Step 2, using 1,2,3,4-tetrafluorobenzene as the starting material. The reaction conditions may need to be adjusted for the less activated substrate.
-
Step 2: Amination of 1,2,3,4-Tetrafluoro-5-nitrobenzene
This protocol is based on a closely analogous patented process for the amination of a halogenated nitroaromatic compound.[2]
-
Materials: 1,2,3,4-Tetrafluoro-5-nitrobenzene, Aqueous Ammonia (22-28%), Copper Catalyst (optional).
-
Procedure:
-
In a high-pressure steel autoclave, charge 1,2,3,4-tetrafluoro-5-nitrobenzene and an excess of aqueous ammonia solution (e.g., 400-700 mol% ammonia relative to the nitro compound).
-
A copper catalyst can be optionally added.
-
Seal the autoclave and heat the reaction mixture to a temperature in the range of 80-150 °C (a temperature of 115 °C is cited in the analogous example).
-
Maintain the reaction at this temperature for several hours (e.g., 6 hours).
-
After the reaction period, cool the autoclave to room temperature and vent.
-
The product will precipitate from the reaction mixture. Filter the solid, wash with water, and dry.
-
-
Expected Yield: Based on the analogous reaction, yields of 98-99% can be anticipated.[2]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, workup, and purification of the target precursors.
Caption: A generalized experimental workflow for the synthesis and purification of this compound precursors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 4. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
A Spectroscopic Guide to 2,3,4-Trifluoro-6-nitroaniline and Its Transformed Products for Advanced Research
For Immediate Release
In a comprehensive guide tailored for researchers, scientists, and professionals in drug development, this publication offers a detailed spectroscopic comparison of 2,3,4-Trifluoro-6-nitroaniline and its key reaction products. This guide provides objective, data-driven insights into the molecular transformations of this versatile fluorinated building block, supported by experimental protocols and visual aids to facilitate understanding and application in synthetic chemistry and materials science.
From Nitroaniline to Diamine and Benzimidazole: A Spectroscopic Journey
This compound is a valuable starting material in organic synthesis, primarily due to its unique substitution pattern which influences its reactivity and the properties of its derivatives. Two principal reactions of this compound are the reduction of its nitro group to form 3,4,5-Trifluorobenzene-1,2-diamine, and the subsequent cyclization of the diamine to yield functionalized benzimidazoles. This guide focuses on the spectroscopic signatures that characterize these transformations.
The reduction of the nitro group is a fundamental step, leading to the formation of 3,4,5-Trifluorobenzene-1,2-diamine. This reaction is typically achieved through catalytic hydrogenation. The resulting diamine is a crucial intermediate for the synthesis of various heterocyclic compounds, most notably benzimidazoles, which are of significant interest in medicinal chemistry. The condensation of the diamine with aldehydes or carboxylic acids leads to the formation of the benzimidazole ring system.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, its reduction product 3,4,5-Trifluorobenzene-1,2-diamine, and a representative benzimidazole derivative, 4,5,6-Trifluoro-2-(furan-2-yl)-1H-benzo[d]imidazole.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.5 - 8.0 (m, 1H, Ar-H), 5.0 - 6.0 (br s, 2H, NH₂) | Data not readily available in searched literature. |
| 3,4,5-Trifluorobenzene-1,2-diamine | 6.41 (t, J=8.4 Hz, 1H, Ar-H), 4.5-5.5 (br s, 4H, 2 x NH₂) | 147.5, 141.3, 138.6, 119.3, 109.3, 106.2[1] |
| 4,5,6-Trifluoro-2-(furan-2-yl)-1H-benzo[d]imidazole | 11.49-11.00 (s, 1H, N-H), 7.45-6.25 (m, Ar-H and furan-H)[1] | 155.1, 150.1, 150.8, 147.5, 141.3, 138.6, 119.3, 109.3, 106.2, 105.0, 102.3[1] |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3400-3300 (N-H stretching), ~1530 & 1350 (NO₂ stretching) | 192.01 (M⁺) |
| 3,4,5-Trifluorobenzene-1,2-diamine | ~3400-3200 (N-H stretching) | 162.05 (M⁺) |
| 4,5,6-Trifluoro-2-(furan-2-yl)-1H-benzo[d]imidazole | ~3400 (N-H stretching), ~1630 (C=N stretching) | Specific data for this derivative not readily available. |
Experimental Protocols
1. Reduction of this compound to 3,4,5-Trifluorobenzene-1,2-diamine
A general procedure for the reduction of aromatic nitro compounds involves catalytic hydrogenation. While a specific protocol for this compound is not detailed in the searched literature, a representative method is as follows:
-
Catalyst: 5-10 mol% of Palladium on carbon (Pd/C).
-
Solvent: Ethanol or Methanol.
-
Procedure: The nitroaniline is dissolved in the solvent in a hydrogenation vessel. The catalyst is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is filtered through celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the crude diamine, which can be purified by recrystallization or column chromatography.
2. Synthesis of 4,5,6-Trifluoro-2-(furan-2-yl)-1H-benzo[d]imidazole
This synthesis is adapted from a reported procedure.[1][2]
-
Reactants: 3,4,5-Trifluorobenzene-1,2-diamine and a furan-2-carbaldehyde derivative.
-
Solvent/Medium: Polyethylene glycol (PEG-400) is used as a green solvent.[1][2]
-
Procedure: The 3,4,5-Trifluorobenzene-1,2-diamine is treated with the furan-2-carbaldehyde derivative in PEG-400. The reaction mixture is heated to facilitate the condensation and cyclization.
-
Work-up: The reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.
3. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer, typically with samples prepared as KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.
Visualizing the Chemical Transformations
To illustrate the reaction pathway and the general workflow of the spectroscopic comparison, the following diagrams were generated using the DOT language.
Caption: Reaction pathway from this compound.
Caption: General workflow for spectroscopic comparison.
References
- 1. Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations | PLOS One [journals.plos.org]
- 2. Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,3,4-Trifluoro-6-nitroaniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount to ensure the integrity and success of their work. This guide provides a comparative overview of key analytical techniques for validating the structure of 2,3,4-trifluoro-6-nitroaniline and its derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1] This document outlines the experimental protocols for these techniques, presents comparative data in structured tables, and includes visualizations of experimental workflows and relevant signaling pathways.
Spectroscopic and Chromatographic Techniques: A Comparative Analysis
A multi-pronged analytical approach is essential for the unambiguous structural elucidation and purity assessment of this compound derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography.
Data Presentation: Comparative Analytical Data
The following tables summarize the expected and observed data for this compound and its derivatives based on established analytical techniques.
| Technique | Parameter | Expected/Observed Value for this compound | Alternative/Related Compound Data | Purpose |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear between 7.0-8.5 ppm. Amine (NH₂) protons show a broad singlet. | For 4-nitroaniline, aromatic protons appear at ~7.9 ppm and ~6.6 ppm, with amine protons at ~6.7 ppm.[2] | Confirms the presence and electronic environment of protons. |
| ¹³C NMR | Chemical Shift (δ) | Carbons attached to fluorine will show splitting. The carbon bearing the nitro group will be downfield. | For 4-nitroaniline, carbon signals are observed at 155.8, 135.7, 126.5, and 112.4 ppm.[2] | Provides information on the carbon skeleton of the molecule. |
| ¹⁹F NMR | Chemical Shift (δ) | Three distinct signals are expected, with coupling between them. | - | Confirms the number and environment of fluorine atoms. |
| ¹⁵N NMR | Chemical Shift (δ) | Two signals are expected, one for the amine and one for the nitro group.[3] | - | Directly probes the nitrogen environments. |
| GC-MS | Molecular Ion (M⁺) | m/z 192.10 | For p-nitroaniline, the protonated parent ion is observed at m/z 139.05.[4] | Determines the molecular weight and fragmentation pattern. |
| HPLC | Retention Time (tR) | Dependent on column, mobile phase, and flow rate. | For nitroaniline isomers, retention times vary based on polarity and the specific chromatographic conditions.[5] | Assesses purity and separates the compound from impurities. |
| X-ray Cryst. | Unit Cell Dimensions | Not yet reported. | For m-nitroaniline: a = 6.501 Å, b = 19.330 Å, c = 5.082 Å.[6] | Provides the definitive three-dimensional structure. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Perform a proton-decoupled experiment to obtain singlets for each unique carbon.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum to observe the fluorine signals and their couplings.
-
-
Data Analysis: Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile compounds and determine their molecular weight and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that includes the expected molecular ion and potential fragments.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest and analyze its mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide structural information.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and separate it from non-volatile impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for aniline derivatives.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has strong absorbance.
-
-
Data Analysis: The retention time of the main peak is characteristic of the compound under the specific conditions. The peak area is proportional to the concentration and is used to determine purity.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and information about intermolecular interactions.
Mandatory Visualizations
Experimental Workflow for Structure Validation
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Signaling Pathway Inhibition
This compound derivatives are precursors to various kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target receptor tyrosine kinases like VEGFR and downstream signaling components like the RAF-MEK-ERK pathway.
References
- 1. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Benchmarking the performance of "2,3,4-Trifluoro-6-nitroaniline" in material science applications
An objective analysis of 2,3,4-Trifluoro-6-nitroaniline's potential in advanced material applications, with a comparative look at analogous compounds, offers researchers and drug development professionals a guide to its performance. While direct experimental data on polymers synthesized from this compound is limited in publicly available literature, its structural features suggest significant potential for creating high-performance materials. This guide provides a comparative analysis based on structurally similar fluorinated and nitrated aniline monomers to project the performance of this compound and to offer a framework for its evaluation.
The introduction of fluorine atoms and a nitro group onto an aniline ring, as seen in this compound, is a strategic approach to enhancing the properties of resulting polymers. Fluorination is well-known to impart increased thermal stability, chemical resistance, and desirable electronic properties to materials. The nitro group, being a strong electron-withdrawing group, can further modify the electronic characteristics and reactivity of the monomer. These attributes make such compounds promising candidates for use in advanced polymers and coatings.
Performance Comparison of Fluorinated Polyanilines
To benchmark the potential performance of polymers derived from this compound, we can examine the properties of polyanilines synthesized from other fluorinated anilines. The following table summarizes key performance indicators for polyaniline and its fluorinated derivatives.
| Property | Polyaniline (PANI) | Poly(2-fluoroaniline) | Poly(3-fluoroaniline) |
| Thermal Stability (TGA) | Lower thermal stability | Higher thermal stability than PANI | Thermally more stable than PANI |
| Solubility | Poorly soluble | Improved solubility in NMP | Better solubility than PANI |
| Electrical Conductivity | Higher conductivity | Lower conductivity than PANI | Lower conductivity than PANI |
This data is compiled from studies on various fluorinated polyanilines and serves as a predictive comparison.
The data suggests that the incorporation of fluorine generally enhances thermal stability and solubility, which are critical properties for material processing and application in harsh environments. However, this often comes at the cost of reduced electrical conductivity. It is anticipated that a polymer synthesized from this compound would exhibit similar trends: excellent thermal and chemical resistance with potentially tailored electronic properties due to the combined effects of the fluorine and nitro substituents.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following section outlines a general protocol for the chemical oxidative polymerization of aniline derivatives, which can be adapted for this compound.
Synthesis of Fluorinated Polyaniline
Materials:
-
Aniline monomer (e.g., this compound)
-
Oxidizing agent (e.g., ammonium persulfate, potassium dichromate)
-
Acidic medium (e.g., 1M HCl)
-
Solvent (e.g., N-Methyl-2-pyrrolidone (NMP) for solubility tests)
-
Acetone
-
Distilled water
Procedure:
-
Dissolve the aniline monomer in the acidic medium in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve the oxidizing agent in the acidic medium.
-
Slowly add the oxidant solution to the monomer solution with constant stirring.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at a low temperature.
-
The resulting polymer precipitate is then collected by filtration.
-
Wash the polymer with distilled water and acetone to remove unreacted monomer and oxidant.
-
Dry the polymer product under vacuum at a specified temperature.
Characterization:
-
Thermal Stability: Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the polymer.
-
Solubility: The solubility of the polymer can be tested in various organic solvents like NMP, DMF, and DMSO.
-
Structural Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the polymer structure.
-
Morphology: Scanning Electron Microscopy (SEM) can be used to study the surface morphology of the polymer.
Logical Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the typical workflow from monomer synthesis to polymer characterization.
Comparative Alternatives
For applications requiring high thermal stability and chemical resistance, several alternative monomers can be considered. The choice of alternative will depend on the specific performance requirements of the final material.
| Alternative Monomer | Key Features | Potential Applications |
| Aniline | Baseline for comparison, good conductivity in doped state. | Conductive polymers, anti-corrosion coatings. |
| 2-Fluoroaniline | Improved thermal stability and solubility over aniline. | High-performance polymers, materials for electronic devices. |
| 3,4-Difluoroaniline | Further enhancement of thermal and chemical resistance. | Advanced composites, aerospace materials. |
| 2,5-Difluoroaniline | Can lead to polymers with different chain packing and morphology. | Specialty polymers with tailored optical or electronic properties. |
Conclusion
A Comparative Guide to Catalysts in the Synthesis of 2,3,4-Trifluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3,4-Trifluoro-6-nitroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals, necessitates efficient and selective catalytic methods.[1] This guide provides a comparative analysis of potential catalytic strategies for its synthesis, drawing upon established methodologies for structurally similar compounds due to the limited direct comparative studies for this specific molecule. The primary route to this compound likely involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 1,2,3,4-tetrafluoro-5-nitrobenzene, with an amino source. The choice of catalyst is critical in this transformation to ensure high yield, selectivity, and favorable reaction kinetics under manageable conditions.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic approaches based on analogous reactions for the synthesis of substituted nitroanilines. The data presented is extrapolated from the synthesis of similar molecules and serves as a predictive guide for the synthesis of this compound.
| Catalyst System | Starting Material | Aminating Agent | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Potential Challenges |
| Sulfur-containing compounds (e.g., p-hydroxybenzene sulfonic acid) | 1,2,3,4-Tetrafluoro-5-nitrobenzene (hypothetical) | Aqueous Ammonia | 80°C, 0.3-0.4 MPa, 6h | >99 (analogous) | >99 (analogous) | High yield and selectivity, environmentally friendly (water as solvent).[2] | Requires high pressure and temperature. |
| Palladium-based Catalysts (e.g., Buchwald-Hartwig amination) | 1-Bromo-2,3,4-trifluoro-6-nitrobenzene (hypothetical) | Ammonia source (e.g., benzophenone imine) | Mild temperature, inert atmosphere | High (typical) | High (typical) | Broad substrate scope, milder conditions.[3] | Catalyst cost and removal, requires a pre-brominated starting material. |
| Copper-based Catalysts (e.g., Ullmann condensation) | 1-Bromo-2,3,4-trifluoro-6-nitrobenzene (hypothetical) | Aqueous Ammonia | High temperature | Moderate to high (typical) | Good (typical) | Lower cost compared to palladium. | Often requires high temperatures and stoichiometric amounts of copper. |
| Phase Transfer Catalysts (PTC) | 1,2,3,4-Tetrafluoro-5-nitrobenzene (hypothetical) | Aqueous Ammonia | Biphasic system, moderate temperature | Moderate to high (typical) | Good (typical) | Milder conditions than high-pressure methods, simple workup. | Catalyst efficiency can be substrate-dependent. |
Experimental Protocols
General Protocol for Catalytic Nucleophilic Aromatic Substitution (SNAr)
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.
1. Materials:
-
1,2,3,4-Tetrafluoro-5-nitrobenzene (starting material)
-
Aqueous ammonia (30%)
-
Catalyst (e.g., p-hydroxybenzene sulfonic acid)
-
Water (solvent)
-
Toluene (for extraction)
-
Anhydrous sodium sulfate
2. Procedure:
-
To a high-pressure autoclave, add the starting material, water, aqueous ammonia, and the catalyst.
-
Seal the autoclave and stir the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain the pressure (e.g., 0.3-0.4 MPa) for the specified reaction time (e.g., 6 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent the autoclave and transfer the reaction mixture to a separation funnel.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizing the Synthetic Pathway and Workflow
The following diagrams illustrate the general synthetic approach and the experimental workflow for the synthesis of this compound.
Caption: General synthesis of this compound.
Caption: A generalized workflow for the synthesis.
References
The Trifluoro Edge: A Cost-Benefit Analysis of 2,3,4-Trifluoro-6-nitroaniline in Large-Scale Production
In the competitive landscape of pharmaceutical and agrochemical manufacturing, the selection of chemical intermediates is a critical decision that balances cost, efficiency, and the ultimate performance of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing 2,3,4-Trifluoro-6-nitroaniline in large-scale production, comparing it with viable alternatives. This analysis is supported by available data on pricing, synthesis efficiency, and the performance of resulting products, offering researchers, scientists, and drug development professionals a clear framework for informed decision-making.
Executive Summary
This compound is a versatile chemical intermediate primarily employed in the synthesis of advanced pharmaceuticals, such as kinase inhibitors, and potent agrochemicals, including picolinic acid herbicides.[1] Its trifluorinated structure often imparts desirable properties to the final product, including enhanced metabolic stability and binding affinity. However, the complexity of its synthesis is reflected in its higher cost compared to less fluorinated or chlorinated analogs. This guide will delve into a quantitative comparison to elucidate the scenarios where the benefits of using this specialized intermediate may outweigh its premium price.
Cost Analysis: A Comparative Overview
While bulk pricing for specialty chemicals is often subject to negotiation and volume, available data for laboratory and pilot-scale quantities provides a strong indication of the relative cost differences between this compound and its alternatives.
| Compound | Price (USD/kg) | Scale | Supplier Example |
| This compound | ~$40,000 | 1g | Chem-Impex[1] |
| 3-Chloro-4-fluoroaniline | ~$3,000 | Technical Grade | IndiaMART[2] |
| 2-Fluoro-4-nitroaniline | ~$308 | 500g | CymitQuimica[1] |
| 2,4-Dichloro-5-nitroaniline | ~$654 | 50mg | Sigma-Aldrich |
| 3-Amino-4-chlorobenzotrifluoride | ~$135 | 250mg | CPAChem[3] |
Note: The prices listed are for comparison purposes and are based on publicly available information for smaller quantities. Industrial-scale pricing is expected to be significantly lower but will likely maintain a similar relative cost structure. The significantly higher price of this compound is a primary consideration in its large-scale application.
Performance Benefits in Key Applications
The justification for the higher cost of this compound lies in the enhanced performance it can confer to the final products.
Pharmaceutical Applications: Kinase Inhibitors
Fluorinated compounds are of significant interest in the development of kinase inhibitors for oncology. The fluorine atoms in this compound can lead to:
-
Improved Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile of the drug.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with the target kinase, resulting in higher potency (lower IC50 values).
-
Increased Selectivity: Strategic fluorination can improve the selectivity of the inhibitor for the target kinase over other kinases, reducing off-target effects and potential toxicity.
For example, in the development of the anticancer drug Lapatinib, a dual tyrosine kinase inhibitor, intermediates with specific halogenation patterns are crucial for its activity. While not directly using this compound, the synthesis of Lapatinib highlights the importance of fluorinated anilines in achieving high potency and selectivity.[4]
Agrochemical Applications: Picolinic Acid Herbicides
In the agrochemical sector, this compound can be a key building block for picolinic acid herbicides. The benefits of its inclusion can include:
-
Higher Herbicidal Activity: The trifluorinated moiety can enhance the herbicidal efficacy, allowing for lower application rates and reducing the environmental load.
-
Broader Weed Control Spectrum: The specific substitution pattern can result in a herbicide that is effective against a wider range of weed species.
-
Improved Crop Safety: Enhanced selectivity can lead to herbicides that are more effective at controlling weeds without damaging the desired crops.
The fungicide Bixafen, for instance, is a pyrazole amide fungicide that incorporates a dichlorinated aniline moiety. While not trifluorinated, its synthesis demonstrates the modular approach where different halogenated anilines can be used to fine-tune the biological activity of the final product.[5]
Synthesis and Production Considerations
The manufacturing cost of this compound is inherently higher than its alternatives due to a more complex and potentially lower-yielding synthesis process.
A general workflow for the production of fluorinated nitroanilines involves multiple steps, each contributing to the overall cost.
Figure 1. Generalized synthesis workflow for this compound.
In contrast, the synthesis of a less substituted analogue like 2,4-dichloro-6-nitroaniline can be more straightforward.
Figure 2. Generalized synthesis workflow for a dichlorinated nitroaniline alternative.
The cost-effectiveness of a modular and continuous-flow manufacturing approach over traditional batch processes can significantly impact the final price of specialty chemicals like this compound. Modular chemical process intensification (MCPI) can lead to reductions in capital expenditure (CAPEX) and operational expenditure (OPEX).[6][7]
Experimental Protocols
While a specific large-scale synthesis protocol for this compound is proprietary to manufacturers, a general laboratory-scale synthesis can be adapted from procedures for similar compounds.
General Protocol for the Synthesis of a Fluorinated Nitroaniline:
-
Nitration of a Fluorinated Precursor: A fluorinated aromatic compound is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C). The reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water until neutral, and dried.
-
Amination (if necessary): If the starting material is not an aniline, a subsequent amination step is performed, often through nucleophilic aromatic substitution of a halogen with ammonia or an amine.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.
Conclusion: A Strategic Choice for High-Performance Applications
The decision to use this compound in large-scale production is a strategic one that hinges on the desired performance characteristics of the final product.
Figure 3. Decision-making flowchart for selecting a fluorinated aniline intermediate.
For applications where enhanced potency, metabolic stability, and selectivity are paramount, such as in the development of cutting-edge pharmaceuticals and high-efficacy agrochemicals, the premium cost of this compound can be a worthwhile investment. The potential for a more effective and safer final product can translate to significant long-term value, offsetting the initial higher raw material cost.
Conversely, for applications where cost is the primary driver and the performance enhancements offered by the trifluoro-substitution are not critical, less expensive alternatives like chlorinated or mono/di-fluorinated anilines present a more economically viable option.
Ultimately, a thorough techno-economic assessment, considering not only the immediate cost of the intermediate but also the entire value chain of the final product, is essential for making the optimal choice.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 148416-38-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Amino-4-chlorobenzotrifluoride CAS:121-50-6 [cpachem.com]
- 4. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 5. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 6. Specialty Chemicals Production Case Study: Economic Analysis of Modular Chemical Process Intensification vs. Conventional Stick-Built Approaches | AIChE [rapid.aiche.org]
- 7. Specialty chemicals production case study: Economic analysis of modular chemical process intensification versus conventional stick‐built approaches (Journal Article) | OSTI.GOV [osti.gov]
- 8. niir.org [niir.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 2,3,4-Trifluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of heterocyclic compounds synthesized from the versatile starting material, 2,3,4-trifluoro-6-nitroaniline. While direct biological screening data for compounds synthesized from this specific precursor is limited in publicly available literature, this document extrapolates potential activities based on structurally similar compounds and established synthetic pathways. The inclusion of trifluoro and nitro functional groups on the aniline scaffold presents a unique opportunity for the generation of novel bioactive molecules, particularly in the realms of anticancer and antimicrobial agents.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoro and nitro groups, enhance its reactivity and potential for creating diverse molecular architectures. This guide explores the plausible synthesis of trifluoromethyl-substituted benzimidazoles and quinazolines from this precursor and compares their potential biological activities with known analogues.
Synthetic Pathways
The synthesis of bioactive heterocyclic compounds such as benzimidazoles and quinazolines from this compound can be achieved through established chemical transformations. A common and efficient method involves a one-pot reductive cyclization.
First, the nitro group of this compound is reduced to an amine, forming a reactive diamine intermediate. This intermediate can then undergo cyclization with various reagents to form the desired heterocyclic core. For instance, reaction with an aldehyde can yield a benzimidazole derivative, while reaction with formic acid or a derivative can lead to a quinazoline.
Potential Biological Activities: A Comparative Overview
Based on the activities of known trifluoromethyl-substituted benzimidazoles and quinazolines, compounds derived from this compound are anticipated to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Trifluoromethyl-substituted benzimidazole and quinazoline scaffolds are prevalent in a variety of potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Table 1: Comparative Anticancer Activity of Trifluoromethyl-Substituted Heterocycles
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Trifluoromethyl-Benzimidazoles | ||||
| HepG2 (Liver) | 2.39 - 10.95 | Paclitaxel | - | |
| MDA-MB-231 (Breast) | 2.39 - 10.95 | Paclitaxel | - | |
| MCF7 (Breast) | 2.39 - 10.95 | Paclitaxel | - | |
| Trifluoromethyl-Quinazolines | ||||
| A549 (Lung) | ~5-15 | Gefitinib | ~0.015 | |
| HCT116 (Colon) | ~1-10 | 5-Fluorouracil | ~5 |
Note: Data presented is for structurally related compounds and serves as a predictive comparison.
A plausible mechanism of action for such compounds involves the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,3,4-Trifluoro-6-nitroaniline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3,4-Trifluoro-6-nitroaniline, ensuring operational integrity and compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all personnel must be equipped with and use the following Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder form to avoid inhalation.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
While comprehensive toxicological data for this compound is not thoroughly investigated, the available physical, chemical, and safety information is summarized in the table below.[1]
| Property | Value | Reference/Source |
| Chemical Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2][3] |
| Melting Point | 59-61 °C | |
| Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Storage | Store in a cool, dry, well-ventilated place | [2][3] |
Operational Protocol for Waste Disposal
The recommended method for the disposal of this compound is through incineration by a licensed and approved hazardous waste disposal company.[1] The following protocol outlines the necessary steps for its safe collection, storage, and preparation for disposal.
Materials Required:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite, sand) for spill control
Step-by-Step Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep solid waste separate from liquid waste.
-
-
Container Selection and Labeling:
-
Select a robust, leak-proof container that is compatible with the chemical.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and any other components of the waste stream on the label. Include the date when the first piece of waste is added.
-
-
Waste Accumulation:
-
Place all solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, filter paper) directly into the labeled hazardous waste container.
-
For residual amounts in its original container, the entire container should be treated as hazardous waste.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment system to prevent the release of the chemical in case of a leak.
-
Ensure the SAA is away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the EHS or contractor with an accurate inventory of the waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into the designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways.[1]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.
-
After triple rinsing, deface the original label, and the container can be disposed of as non-hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3,4-Trifluoro-6-nitroaniline
For Immediate Reference: Key Safety and Handling Protocols for 2,3,4-Trifluoro-6-nitroaniline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step operational plans for safe handling, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following PPE requirements is mandatory to ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | Prevents skin contact which can cause irritation.[1][4] Proper glove removal technique is crucial. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | Protects against inhalation of dust which may cause respiratory irritation.[1] |
| Body Protection | Impervious clothing, such as a flame-retardant laboratory coat. | Provides a barrier against accidental skin contact.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Confirm that all necessary PPE is available and in good condition.
-
Restrict access to the handling area to authorized personnel only.[4]
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Handle the substance with care to avoid the formation of dust and aerosols.[1]
-
Use the smallest feasible quantity of the material for any experiment.[4]
-
Avoid all personal contact, including inhalation.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
Post-Handling:
-
Securely close the container when not in use.[1]
-
Decontaminate all equipment and surfaces that have come into contact with the chemical.
-
Remove and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Wash hands thoroughly with soap and water after handling.[1][3]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Avoid breathing dust. Use dry clean-up procedures and avoid generating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[6]
-
Store waste containers in a designated, well-ventilated area.
Disposal Method:
-
The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Engage a licensed professional waste disposal service to dispose of this material.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Do not allow the product to enter drains.[1]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
